molecular formula C4H6N4O B115732 4,6-Diamino-2-hydroxypyrimidine CAS No. 31458-45-4

4,6-Diamino-2-hydroxypyrimidine

カタログ番号: B115732
CAS番号: 31458-45-4
分子量: 126.12 g/mol
InChIキー: OKSVBJJXPDBPKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Diamino-2-hydroxypyrimidine is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Diamino-2-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSVBJJXPDBPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289371
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-45-4
Record name 4,6-Diamino-2-pyrimidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diaminopyrimidin-2(1H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and biological activity of 4,6-Diamino-2-hydroxypyrimidine (CAS 56-06-4), a compound of significant interest in biochemical research and drug development. This document details its solubility in various solvents, provides exemplary experimental protocols for its analysis, and illustrates its mechanism of action as an inhibitor of a key biological pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for experimental work.

SolventSolubilityTemperature (°C)MethodSource
Water 11.5 g/L20Not Specified[1]
10 mg/mL (requires sonication)Not SpecifiedUltrasonic
6 mg/mLNot SpecifiedNot Specified[2]
Dimethyl Sulfoxide (DMSO) 25 mg/mL (198.22 mM)Not SpecifiedNot Specified[2]
SolubleNot SpecifiedNot Specified
Ethanol InsolubleNot SpecifiedNot Specified[2]
Methanol Slightly SolubleNot SpecifiedNot Specified[3]
Aqueous Alkali SolubleNot SpecifiedNot Specified[4]
Phosphate-Buffered Saline (PBS) 6.5 mg/mL (51.54 mM)Not SpecifiedNot Specified[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are representative methodologies for the synthesis and analysis of this compound.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from a procedure published in Organic Syntheses.

Objective: To synthesize 2,4-Diamino-6-hydroxypyrimidine via the condensation of ethyl cyanoacetate with guanidine.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

  • 1-L round-bottomed flask with a reflux condenser and calcium chloride drying tube

  • Boiling water bath

Procedure:

  • Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.

  • Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: While the first mixture stands, prepare a second solution of sodium ethoxide with the same volume and concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Filtration: Separate the resulting sodium chloride by filtration to obtain a clear filtrate containing guanidine.

  • Condensation Reaction: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture for 2 hours under reflux.

  • Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Crystallization and Collection: Upon cooling the solution, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate. Collect the crystals by filtration. This procedure typically yields 101–103 g (80–82%) of the product.

Determination of Thermodynamic (Equilibrium) Solubility

This protocol describes a general "shake-flask" method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, DMSO, PBS)

  • Sealed vials (e.g., glass HPLC vials with screw caps)

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically reported in mg/mL or µM.

Biological Activity and Signaling Pathway

This compound is a well-characterized inhibitor of the enzyme GTP cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.

By inhibiting GCH1, this compound effectively blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes. This mechanism of action makes it a valuable tool for studying the physiological roles of BH4 and the consequences of its depletion.

Tetrahydrobiopterin (BH4) Synthesis Pathway and Inhibition

The following diagram illustrates the de novo synthesis pathway of Tetrahydrobiopterin (BH4) from Guanosine Triphosphate (GTP) and indicates the point of inhibition by this compound.

BH4_Synthesis_Pathway GTP Guanosine Triphosphate (GTP) GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 DHNP 7,8-Dihydroneopterin Triphosphate GCH1->DHNP PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) DHNP->PTPS PTP 6-Pyruvoyltetrahydropterin PTPS->PTP SR Sepiapterin Reductase (SR) PTP->SR BH4 Tetrahydrobiopterin (BH4) SR->BH4 Inhibitor This compound Inhibitor->GCH1

Caption: De novo biosynthesis of Tetrahydrobiopterin (BH4) and its inhibition.

Experimental Workflow for GCH1 Inhibition Assay

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on GTP cyclohydrolase I.

GCH1_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Purified GCH1 Enzyme - GTP Substrate - this compound - Assay Buffer start->prepare_reagents incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation initiate_reaction Initiate Reaction with GTP incubation->initiate_reaction monitor_product Monitor Product Formation (e.g., Dihydroneopterin Triphosphate) Spectrophotometrically initiate_reaction->monitor_product data_analysis Data Analysis: - Determine reaction rates - Calculate IC50 value monitor_product->data_analysis end End data_analysis->end

Caption: Workflow for GCH1 enzyme inhibition assay.

References

Spectroscopic Profile of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-diamino-2-hydroxypyrimidine (CAS No. 56-06-4), a pivotal intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below. It is important to note that this compound can exist in tautomeric forms, with the 2,4-diamino-6-hydroxypyrimidine tautomer often being prevalent. The data presented here reflects the characterization of this stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmSolventSpectrometer FrequencyMultiplicityAssignment
~4.95Water400 MHzSingletH-5

Table 1: ¹H NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine.

¹³C NMR Data

Chemical Shift (δ) ppmSolventAssignment
~80.20WaterC-5

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine. Note: Full assignment of quaternary carbons is not available in the cited source.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3470vsN-H Asymmetric stretching
3390msN-H Symmetric stretching
1650-NH₂ scissoring
1570-C=C stretching
1060-NH₂ twisting
760vvsRing breathing
620mC-C-C in-plane bending

Table 3: Key IR Absorption Bands for this compound.[1] Intensities are denoted as vs (very strong), s (strong), ms (medium strong), m (medium), and vvs (very very strong).

Mass Spectrometry (MS)

Mass spectrometric analysis provides insights into the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityAssignment
126-[M]⁺ (Molecular Ion)
85-Fragment
68-Fragment

Table 4: Mass Spectrometry Data for 2,4-Diamino-6-hydroxypyrimidine.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Thoroughly mix the sample by vortexing or sonication until the solid is completely dissolved.

  • If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.

  • Securely cap and label the NMR tube.

¹H NMR Acquisition:

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • For EI, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dissolve in appropriate solvent Purified_Sample Purified_Sample Dissolution->Purified_Sample NMR NMR Purified_Sample->NMR IR IR Purified_Sample->IR MS MS Purified_Sample->MS NMR_Data NMR_Data NMR->NMR_Data IR_Data IR_Data IR->IR_Data MS_Data MS_Data MS->MS_Data Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Synthesis of 2,4-diamino-6-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-diamino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals, including antiviral agents and other bioactive compounds. This document details the core chemical reactions, provides experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthesis Pathway: Condensation of Guanidine with a Cyanoacetic Acid Ester

The most prevalent and industrially significant method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the base-catalyzed condensation reaction between a guanidine salt and an ester of cyanoacetic acid. This approach is valued for its efficiency and relatively high yields. The general reaction scheme is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Guanidine Salt Guanidine Salt Product 2,4-diamino-6-hydroxypyrimidine Guanidine Salt->Product Condensation Cyanoacetic Acid Ester Cyanoacetic Acid Ester Cyanoacetic Acid Ester->Product Base (e.g., Sodium Ethoxide, Sodium Methoxide) Base (e.g., Sodium Ethoxide, Sodium Methoxide) Base (e.g., Sodium Ethoxide, Sodium Methoxide)->Product Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Product Heat (Reflux) Heat (Reflux) Heat (Reflux)->Product

Caption: General reaction scheme for the synthesis of 2,4-diamino-6-hydroxypyrimidine.

This core reaction can be implemented through several variations, primarily differing in the choice of guanidine salt, cyanoacetic acid ester, base, and solvent. The following sections provide detailed protocols and quantitative data for the most common methodologies.

Method 1: Synthesis using Guanidine Hydrochloride and Ethyl Cyanoacetate in Ethanol

This classic method, often cited in organic synthesis literature, utilizes guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide as the base.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (moles)Mass/VolumeYield (%)Reference
Sodium22.991.023 g-[1]
Anhydrous Ethanol46.07-250 mL-[1]
Ethyl Cyanoacetate113.121.0113 g-[1]
Guanidine Hydrochloride95.531.0297 g-[1]
Glacial Acetic Acid60.05-67 mL-[1]
2,4-diamino-6-hydroxypyrimidine126.12-101-103 g80-82[1][2]
Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.[1]

  • Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.[1]

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this second solution, add 97 g of guanidine hydrochloride.[1]

  • Reaction Mixture: Separate the precipitated sodium chloride by filtration, and add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.[1]

  • Reflux: Heat the resulting mixture under reflux for 2 hours.[1]

  • Isolation of Product: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.[1]

  • Crystallization and Filtration: Upon cooling the solution, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles. Collect the product by filtration and dry. The expected yield is 101–103 g (80–82%).[1][2]

G A Prepare Sodium Ethoxide in Ethanol B Add Ethyl Cyanoacetate A->B D Filter NaCl and Combine Solutions B->D C Prepare Guanidine Solution from Guanidine HCl and Sodium Ethoxide C->D E Reflux for 2 hours D->E F Evaporate to Dryness E->F G Dissolve in Boiling Water F->G H Acidify with Acetic Acid G->H I Cool and Filter Product H->I

Caption: Experimental workflow for Method 1.

Method 2: Synthesis using Guanidine Nitrate and Methyl Cyanoacetate in Methanol

This variation employs guanidine nitrate and methyl cyanoacetate with sodium methoxide, often resulting in higher yields.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )AmountYield (%)Reference
Guanidine Nitrate122.08110 g-[2][3]
Sodium Methoxide54.0255 g-[2][3]
Methanol32.04300 mL-[2][3]
Methyl Cyanoacetate99.09--[2][4]
2,4-diamino-6-hydroxypyrimidine126.12120 g95[2][3]
Experimental Protocol
  • Initial Reaction Mixture: In a four-necked flask, combine 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide. Heat and stir the mixture for 1 hour.[2][3]

  • Addition of Methyl Cyanoacetate: While maintaining the mixture at reflux, add methyl cyanoacetate dropwise.[2][3]

  • Reflux: After the addition is complete, continue to reflux the mixture for 4 hours.[2][3]

  • Solvent Removal: Distill off the methanol under reduced pressure.[5]

  • Product Precipitation: Add 800 mL of water to the residue. Adjust the pH to 9 with hydrochloric acid, and then to 7 with 50% acetic acid.[2][3]

  • Isolation: Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the final product. This method can yield up to 120 g (95%) of 2,4-diamino-6-hydroxypyrimidine with a purity of 99.1%.[2][3]

G A Combine Guanidine Nitrate, Sodium Methoxide, and Methanol B Heat and Stir for 1 hour A->B C Add Methyl Cyanoacetate at Reflux B->C D Reflux for 4 hours C->D E Distill off Methanol D->E F Add Water and Adjust pH to 7 E->F G Cool, Filter, and Dry Product F->G G A 2,4-diamino-6-hydroxypyrimidine C 2,4-diamino-6-hydroxy-5-nitrosopyrimidine A->C Nitrosation B Sodium Nitrite Glacial Acetic Acid B->C D Reduction C->D E 2,4,5-triamino-6-hydroxypyrimidine D->E F Ring Closure (e.g., with Formamide) E->F G Guanine F->G

References

The Versatile Precursor: A Technical Guide to 4,6-Diamino-2-hydroxypyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4,6-diamino-2-hydroxypyrimidine (also known as 2,4-diamino-6-hydroxypyrimidine) as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its inherent reactivity and structural features make it a valuable starting material for the preparation of potent antiviral and anticancer agents, among other therapeutic compounds. This document provides a comprehensive overview of its synthesis, key transformations, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties and Tautomerism

This compound (CAS: 56-06-4, Molecular Formula: C₄H₆N₄O) is a crystalline solid. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The molecule can exist in the hydroxyl form or the more stable keto form, 2,4-diamino-1,6-dihydropyrimidin-6-one. This tautomerism influences its reactivity in subsequent synthetic steps.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.

Experimental Protocol: Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate

This procedure outlines a high-yield synthesis of the title compound.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Guanidine_Nitrate Guanidine Nitrate Reaction_Mixture Guanidine_Nitrate->Reaction_Mixture + Ethyl Cyanoacetate Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Mixture Sodium_Methoxide Sodium Methoxide Methanol Methanol (solvent) Hydrochloric_Acid Hydrochloric Acid (for pH adjustment) Acetic_Acid Acetic Acid (for pH adjustment) Product This compound Reaction_Mixture->Product 1. NaOMe, MeOH, Reflux 2. HCl, H₂O, pH 9 3. Acetic Acid, pH 7

Caption: Synthesis of this compound.

Procedure:

  • In a four-necked flask, combine 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

  • Heat the mixture and stir for 1 hour.

  • While refluxing, add methyl cyanoacetate dropwise. Continue refluxing for 4 hours.

  • Distill off the methanol under reduced pressure.

  • Add 800 ml of water to the residue and adjust the pH to 9 with hydrochloric acid.

  • Subsequently, adjust the pH to 7 with a 50% acetic acid solution.

  • Cool the mixture to 5-10°C to induce crystallization.

  • Filter the precipitate, wash with water, and dry to obtain the final product.[1]

Quantitative Data: Synthesis of this compound
ParameterValueReference
Yield 95%[1]
Purity 99.1%[1]
Melting Point 260-270°C (decomposes)[1]
Appearance Yellow needles[1]

Key Synthetic Transformations and Applications

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities. Key transformations include chlorination, nitrosation followed by reduction, and subsequent cyclization to form purine analogs.

Chlorination to 2,4-Diamino-6-chloropyrimidine

A pivotal intermediate in the synthesis of numerous pharmaceuticals, including the anti-tuberculosis agent Minoxidil, is 2,4-diamino-6-chloropyrimidine. This is achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃).

This protocol details the conversion of the hydroxyl group to a chloro group.[2]

Reaction Scheme:

G DAHP This compound Reaction DAHP->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Product 2,4-Diamino-6-chloropyrimidine Reaction->Product 97°C, 17h Then H₂O, 90°C, 1h NaOH (pH 8)

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

Procedure:

  • Add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride (POCl₃).

  • Stir the mixture at 97°C for 17 hours.

  • Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour to hydrolyze excess POCl₃.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product as a white solid.[2]

ParameterValueReference
Yield 85%[2]
Melting Point 200.2–200.4 °C[2]
Appearance White solid[2]
IR (KBr, cm⁻¹) 3449 (NH), 3327 (NH), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl)[2]
¹H-NMR (DMSO-d₆) δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H)[2]
ES-MS (m/z) 145.0 [M+H]⁺[2]
Synthesis of Guanine: A Purine Analog

This compound is a key starting material for the synthesis of guanine, a fundamental component of nucleic acids. This multi-step synthesis involves nitrosation, reduction, and subsequent cyclization.

The overall transformation from this compound to guanine is a multi-step process.

G A This compound B 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine A->B NaNO₂, Acetic Acid C 2,4,5-Triamino-6-hydroxypyrimidine B->C Reduction (e.g., Sodium Dithionite) D Guanine C->D Formamide, 170-180°C

References

Discovery and history of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,6-Diamino-2-hydroxypyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound. More commonly referred to in scientific literature by its tautomeric name, 2,4-Diamino-6-hydroxypyrimidine (DAHP), this molecule serves as a crucial intermediate in pharmaceutical synthesis and as a specific inhibitor in biomedical research. This document details its discovery and history, established synthesis protocols, physicochemical properties, and key biological activities. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Key processes, including its chemical synthesis, tautomeric forms, and mechanism of biological action, are illustrated using logical diagrams to support researchers, scientists, and professionals in drug development.

Introduction: Nomenclature and Tautomerism

This compound exists in equilibrium with its more stable keto tautomer, 2,4-Diamino-6-hydroxypyrimidine (also known as 2,4-diamino-6-pyrimidinone).[1][2] This tautomerism involves the migration of a proton between the oxygen and a ring nitrogen atom. While the "hydroxypyrimidine" name refers to the enol form, the keto (pyrimidinone) form is predominant in the solid state.[1] This guide will use the common name 2,4-Diamino-6-hydroxypyrimidine (DAHP) while acknowledging its tautomeric nature. DAHP is a versatile building block for various active pharmaceutical ingredients (APIs) and a valuable tool for studying specific metabolic pathways.[3][4]

tautomerism cluster_enol Enol Form cluster_keto Keto Form (Predominant) enol_img keto_img enol_img->keto_img Tautomerization enol_label This compound keto_label 2,4-Diamino-6-hydroxypyrimidine (DAHP) synthesis_workflow reagents Guanidine + Ethyl Cyanoacetate base Sodium Ethoxide in Ethanol reagents->base Combine reflux Heat under Reflux base->reflux evaporation Evaporate to Dryness reflux->evaporation dissolution Dissolve Solid in Boiling Water evaporation->dissolution acidification Acidify with Acetic Acid dissolution->acidification crystallization Cool to Crystallize Product acidification->crystallization product 2,4-Diamino-6-hydroxypyrimidine crystallization->product biological_pathway GTP GTP GTPCH GTP Cyclohydrolase I (Rate-Limiting Enzyme) GTP->GTPCH Substrate BH4 Tetrahydrobiopterin (BH4) (Essential Cofactor) GTPCH->BH4 Produces NOS Nitric Oxide Synthase (NOS) BH4->NOS Activates NO Nitric Oxide (NO) (Signaling Molecule) NOS->NO Produces DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) DAHP->GTPCH Inhibits

References

Unlocking the Therapeutic Potential of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction: 4,6-Diamino-2-hydroxypyrimidine, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to the development of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound and its analogs, with a focus on its anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Research Applications

The research applications of this compound and its derivatives are extensive, primarily revolving around their ability to modulate key biological processes implicated in various diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of kinases that are crucial for cancer cell proliferation, survival, and migration.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrimidine-4,6-diamine derivative (B01)U87 (Glioblastoma)7.0[1]
Pyrimidine-4,6-diamine derivative (B01)U251 (Glioblastoma)6.4[1]
Thiazolo[4,5-d]pyrimidine derivative (3b)C32 (Melanoma)24.4
Thiazolo[4,5-d]pyrimidine derivative (3b)A375 (Melanoma)25.4
Pyrido[2,3-d]pyrimidine derivative (2a)A549 (Lung Cancer)42[2]
Pyrido[2,3-d]pyrimidine derivative (2f)A549 (Lung Cancer)47.5[2]
Diaminopyrimidine derivative (A12)A549 (Lung Cancer)0.13[3]
Diaminopyrimidine derivative (A12)MDA-MB-231 (Breast Cancer)0.094[3]
Anti-inflammatory Activity: Nitric Oxide Inhibition

Certain derivatives of this compound have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. This makes them attractive candidates for the development of novel anti-inflammatory drugs.

Quantitative Data: Nitric Oxide Inhibition by Pyrimidine Derivatives

Compound/DerivativeIC50 (µM)Reference
5-fluoro-2-amino-4,6-dichloropyrimidine2[4][5]
Other 5-substituted 2-amino-4,6-dichloropyrimidines9-36[4][5]
Enzyme Inhibition: GTP Cyclohydrolase I

This compound is a well-characterized inhibitor of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[6][7][8][9] BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH I, this compound can effectively block the production of BH4 and subsequently suppress NO production.[6][7][8][9]

The inhibition of GTPCH I by this compound is not a direct competitive inhibition of the GTP binding site. Instead, it acts via an indirect mechanism that requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[6][7][8][9] The compound mimics the endogenous feedback inhibitor, BH4, by binding to the GFRP-GTPCH I complex. This allosteric regulation is a key aspect of its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activity of this compound and its derivatives.

Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol describes a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4]

Materials:

  • Metallic sodium

  • Absolute ethanol

  • Guanidine hydrochloride

  • Monosubstituted malonic acid diester

  • Argon atmosphere

Procedure:

  • Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with intensive stirring.

  • After all the sodium has dissolved, cool the reaction mixture to room temperature.

  • Add guanidine hydrochloride (0.22 mol) to the solution with intensive stirring.

  • Add the corresponding monosubstituted malonic acid diester (0.2 mol).

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and collect the precipitate by filtration.

  • Wash the precipitate with ethanol and diethyl ether.

  • Purify the product by recrystallization from an appropriate solvent.

In Vitro Nitric Oxide (NO) Assay

This protocol outlines a method to assess the inhibitory effect of pyrimidine derivatives on nitric oxide production in macrophage cell lines.[10]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

  • After incubation, collect 50 µL of the cell culture medium.

  • Add 50 µL of Griess reagent to the collected medium.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the research applications of this compound.

GTP Cyclohydrolase I Inhibition Pathway

GTP_Cyclohydrolase_I_Inhibition cluster_0 Cellular Environment cluster_1 Feedback Inhibition GTP GTP GTPCH1 GTP Cyclohydrolase I (GTPCH I) GTP->GTPCH1 Substrate BH4 Tetrahydrobiopterin (BH4) GTPCH1->BH4 Catalyzes NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor GFRP GTPCH I Feedback Regulatory Protein (GFRP) GFRP->GTPCH1 GFRP->GTPCH1 Inhibits (in presence of DAHP or BH4) DAHP This compound (DAHP) DAHP->GFRP Binds to NO Nitric Oxide (NO) NOS->NO Produces BH4_feedback->GFRP_complex Binds to

Caption: Mechanism of GTP Cyclohydrolase I inhibition by this compound.

General Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Start: Synthesize Pyrimidine Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study lead_optimization Lead Compound Optimization ic50->lead_optimization mechanism_study->lead_optimization end End: Preclinical Development lead_optimization->end

Caption: A typical workflow for screening pyrimidine derivatives for anticancer activity.

Logical Relationship of Pyrimidine Derivatives' Activities

Pyrimidine_Activities core This compound Scaffold derivatives Chemical Modifications core->derivatives anticancer Anticancer Activity derivatives->anticancer anti_inflammatory Anti-inflammatory Activity derivatives->anti_inflammatory enzyme_inhibition Enzyme Inhibition derivatives->enzyme_inhibition kinase_inhibition Kinase Inhibition anticancer->kinase_inhibition via no_inhibition NO Inhibition anti_inflammatory->no_inhibition via gtpch1_inhibition GTPCH I Inhibition enzyme_inhibition->gtpch1_inhibition e.g.

Caption: Logical relationships between the core scaffold and its biological activities.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy in preclinical models for cancer and inflammation, coupled with a well-defined mechanism of action for key enzymatic targets, underscores their therapeutic potential. The synthetic accessibility of the pyrimidine core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers aiming to explore and harness the full potential of this remarkable chemical scaffold in the pursuit of novel therapeutics.

References

Methodological & Application

Synthesis of 4,6-Diamino-2-hydroxypyrimidine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of 4,6-diamino-2-hydroxypyrimidine, a crucial intermediate in the synthesis of various biologically active compounds. This protocol is based on established and reliable methods, ensuring a high yield and purity of the final product.

Introduction

This compound, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, is a key building block in medicinal chemistry and drug development. Its structure is foundational for the synthesis of numerous therapeutic agents, including antivirals and other targeted therapies. The protocol outlined below describes the condensation reaction between a guanidine salt and a cyanoacetate ester, a common and efficient method for the preparation of this pyrimidine derivative.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of guanidine with ethyl cyanoacetate in the presence of a strong base, typically sodium ethoxide. The reaction mechanism involves the formation of a sodiocyanoacetate intermediate, which is then reacted with guanidine to form the pyrimidine ring.

Experimental Protocol

This protocol is adapted from well-established procedures, including those published in Organic Syntheses.

Materials and Reagents:

  • Guanidine hydrochloride (or Guanidine nitrate)

  • Ethyl cyanoacetate (or Methyl cyanoacetate)

  • Sodium metal

  • Anhydrous Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Deionized Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. For a typical scale, 23 g of sodium is dissolved in 250 mL of anhydrous ethanol.

  • Formation of Ethyl Sodiocyanoacetate: After all the sodium has reacted and the solution has cooled, add ethyl cyanoacetate to the sodium ethoxide solution.

  • Preparation of Guanidine Solution: In a separate flask, prepare another batch of sodium ethoxide solution using the same proportions. To this, add guanidine hydrochloride. The resulting sodium chloride will precipitate.

  • Reaction: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to the solution of ethyl sodiocyanoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 4 hours.

  • Work-up:

    • After the reflux period, evaporate the solvent to dryness.

    • Dissolve the solid residue in boiling water.

    • Acidify the solution with glacial acetic acid to a pH of approximately 7.

  • Isolation and Purification:

    • Cool the acidified solution in an ice bath to precipitate the product.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water and then with a small amount of cold ethanol.

    • Dry the purified this compound in a drying oven.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound (or its tautomer).

ParameterValueReference
Reactants
Guanidine SaltGuanidine Hydrochloride or Nitrate
EsterEthyl or Methyl Cyanoacetate
BaseSodium Ethoxide or Methoxide
SolventAnhydrous Ethanol or Methanol
Reaction Conditions
TemperatureReflux
Reaction Time2 - 4 hours
Product Characteristics
AppearanceYellowish needles or light yellow solid
Yield80 - 96.2%
Melting Point260 - 270 °C (with decomposition)
Purity>99% (by HPLC)

Characterization Data

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic peaks for N-H stretching of the amino groups, C=O stretching of the pyrimidone form, and C=N and C=C stretching of the pyrimidine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR spectrum provides evidence for the chemical environment of the carbon atoms in the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the synthesized compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Guanidine Guanidine Hydrochloride Mixing Mixing and Reflux Guanidine->Mixing EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Mixing NaOEt Sodium Ethoxide NaOEt->Mixing Evaporation Solvent Evaporation Mixing->Evaporation 2-4 hours Dissolution Dissolution in Water Evaporation->Dissolution Acidification Acidification Dissolution->Acidification pH ~7 Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product Final Product: 4,6-Diamino-2- hydroxypyrimidine Drying->Product

Caption: Workflow for the synthesis of this compound.

Tautomerism of this compound

The target molecule exhibits keto-enol tautomerism, existing in equilibrium between the hydroxyl and pyrimidone forms.

Tautomerism cluster_hydroxy cluster_keto Hydroxy Keto Hydroxy->Keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Safety Precautions

  • Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere or in a dry solvent.

  • The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and use a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 2-Amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-amino-4,6-dihydroxypyrimidine (also known as 2-amino-4,6-pyrimidinediol). This compound is a heterocyclic organic molecule relevant in pharmaceutical research, particularly as a potential impurity in active pharmaceutical ingredients such as pemetrexed acid.[1] The method utilizes an electrospray ionization (ESI) source in positive ion mode with Selected Reaction Monitoring (SRM) to ensure high selectivity and achieve low limits of detection and quantification.[1] Protocols for sample preparation from both simple and complex biological matrices are provided, making this method broadly applicable for quality control and research applications.

Principle of the Method

The method employs liquid chromatography (LC) to achieve chromatographic separation of 2-amino-4,6-dihydroxypyrimidine from the sample matrix. Following separation, the analyte is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is used to generate the protonated precursor ion of the analyte (m/z 128.08).[1] This precursor ion is then isolated and subjected to collision-induced dissociation (CID), generating a specific product ion (m/z 60.17).[1] By monitoring this specific precursor-to-product ion transition (SRM), the method provides excellent sensitivity and selectivity, minimizing interference from other matrix components.[1][2]

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Amino-4,6-dihydroxypyrimidine reference standard (CAS: 56-09-7, Molecular Formula: C₄H₅N₃O₂, Molecular Weight: 127.10 g/mol ).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Acid: Acetic Acid (LC-MS Grade).[1]

  • Buffer (optional for complex matrices): Anhydrous pyridine.

  • Protein Precipitation Agent (for biological matrices): Cold acetonitrile or methanol.[2][3]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Chromatographic Column: Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm) or equivalent reverse-phase column.[1]

LC-MS/MS Method Parameters

The following tables summarize the starting parameters for the LC-MS/MS method, based on established protocols.[1] Optimization may be required for specific instrumentation.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm)[1]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.2 mL/min[1]
Column Temperature 20-50 °C (e.g., 40 °C)[1]
Injection Volume 2 µL[1]
Gradient Isocratic or gradient elution (to be optimized)

| Expected RT | ~1.48 min[1] |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ion Source Electrospray Ionization (ESI)[1]
Polarity Positive[1]
Scan Mode Selected Reaction Monitoring (SRM)[1]
Precursor Ion (Q1) m/z 128.08[1]
Product Ion (Q3) m/z 60.17[1]
Collision Energy To be optimized for the specific instrument

| Dwell Time | To be optimized |

Preparation of Stock Solutions and Calibration Standards
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-amino-4,6-dihydroxypyrimidine reference standard and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to achieve the target concentration.

  • Working Stock Solution: Serially dilute the primary stock solution to create a working stock at a lower concentration (e.g., 1 µg/mL).

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range for analysis.[1]

Sample Preparation Protocols

Protocol 1: Simple "Dilute-and-Shoot" (for simple matrices, e.g., drug substance)

  • Accurately weigh the sample (e.g., ~20 mg of pemetrexed acid).[1]

  • Place the sample into a 50 mL volumetric flask.[1]

  • Add a 1:1 mixture of acetonitrile and water and dissolve using sonication.[1]

  • Dilute to the final volume with the same solvent and mix thoroughly.[1]

  • If necessary, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial for injection.[4]

Protocol 2: Protein Precipitation (for biological matrices, e.g., plasma) This protocol is a general guideline for removing proteins from complex biological samples.[2]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation and Method Performance

The following table summarizes the quantitative performance characteristics of this method as established in the literature.[1]

Table 3: Method Performance and Validation Data

Parameter Result
Linearity (r) 0.9991[1]
Linear Equation y = 16284369.9828x - 3457.7447[1]
Limit of Detection (LOD) 0.1671 ng/mL[1]
Limit of Quantification (LOQ) 0.3341 ng/mL[1]

| Accuracy (Recovery) | 94.29% - 104.76%[1] |

Visualizations

The following diagrams illustrate the overall experimental workflow and the principle of Selected Reaction Monitoring (SRM) used for detection.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Stock & Standard Solutions lc LC Separation p1->lc p2 Sample Extraction or Dilution p2->lc esi ESI Ionization (Positive Mode) lc->esi msms MS/MS Detection (SRM Mode) esi->msms data Quantification & Reporting msms->data

Caption: Overall experimental workflow for the LC-MS/MS analysis.

SRM_Principle compound Analyte from LC q1 Q1: Precursor Ion Selection (m/z 128.08) compound->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 Precursor Ion noise Other Matrix Ions (Filtered Out) q1->noise Rejected q3 Q3: Product Ion Selection (m/z 60.17) q2->q3 Fragment Ions detector Detector q3->detector Specific Product Ion q3->noise Rejected

Caption: Principle of Selected Reaction Monitoring (SRM) for quantification.

References

Application Notes and Protocols for the Use of 4,6-Diamino-2-hydroxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding site of kinases, making it an attractive starting point for the design of novel therapeutics. 4,6-Diamino-2-hydroxypyrimidine, and its tautomeric form 2,4-diamino-6-hydroxypyrimidine, is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The presence of multiple reactive sites on the pyrimidine core allows for strategic functionalization to achieve high potency and selectivity against various kinase targets.

These application notes provide detailed protocols for the synthesis of kinase inhibitors starting from this compound, with a focus on the synthesis of Janus Kinase 3 (JAK3) and Oligodendrocyte Transcription Factor 2 (OLIG2) inhibitors. Quantitative data on the biological activity of representative compounds are presented, along with visualizations of relevant signaling pathways and synthetic workflows.

Key Applications

Derivatives of this compound have shown significant potential as inhibitors of several important kinase families, including:

  • Janus Kinases (JAKs): Specifically JAK3, which is a key mediator in the signaling of several cytokines crucial for the proliferation and differentiation of immune cells.[1] Inhibition of JAK3 is a validated therapeutic strategy for autoimmune diseases and certain hematological malignancies.

  • OLIG2: A transcription factor implicated in the progression of glioblastoma.[2] Targeting OLIG2 with small molecule inhibitors presents a promising approach for the treatment of this aggressive brain tumor.

Data Presentation

The following tables summarize the inhibitory activities of lead compounds synthesized from a pyrimidine-4,6-diamine scaffold, which is accessible from this compound.

Table 1: Inhibitory Activity of Compound 11e against Janus Kinases [1]

KinaseIC50 (nM)
JAK32.1
JAK1>10000
JAK2148

Compound 11e demonstrates excellent potency and selectivity for JAK3 over other JAK family members.

Table 2: Anti-proliferative and OLIG2 Inhibitory Activity of Compound B01 [2]

Cell Line / TargetIC50 (µM)
U87 (Glioblastoma)7.0
U251 (Glioblastoma)6.4
Nuclear OLIG2 Levels0.88

Compound B01 effectively inhibits the proliferation of glioblastoma cell lines and reduces the levels of nuclear OLIG2.

Signaling Pathways

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors.[3][4] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5] JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors and plays a crucial role in the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc subunit) JAK3 JAK3 Receptor->JAK3 associates with Receptor->JAK3 activates (phosphorylation) JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds DNA Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) DNA->Gene_Transcription regulates Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor Inhibitor Pyrimidine-4,6-diamine Inhibitor (e.g., 11e) Inhibitor->JAK3 inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-4,6-diamine derivatives on JAK3.

Role of OLIG2 in Glioblastoma

OLIG2 is a transcription factor that is crucial for the development of oligodendrocytes and motor neurons. However, in the context of glioblastoma, OLIG2 is a key driver of tumor progression. It is highly expressed in glioma stem cells and is involved in maintaining their self-renewal capacity.[7] OLIG2 promotes glioma cell proliferation and resistance to therapy by upregulating the expression of genes involved in cell growth and oncogenesis, while simultaneously repressing tumor suppressor pathways.[8] Therefore, inhibiting OLIG2 is a promising therapeutic strategy to overcome resistance and improve outcomes in glioblastoma patients.

OLIG2_Pathway cluster_nucleus Nucleus OLIG2 OLIG2 Oncogenes Oncogenes & Cell Cycle Genes OLIG2->Oncogenes activates transcription Tumor_Suppressors Tumor Suppressor Genes (e.g., p21) OLIG2->Tumor_Suppressors represses transcription Stemness Stem Cell Maintenance OLIG2->Stemness maintains Proliferation Glioblastoma Cell Proliferation Oncogenes->Proliferation promotes Tumor_Suppressors->Proliferation inhibits Therapy_Resistance Therapy Resistance Stemness->Therapy_Resistance contributes to Inhibitor Pyrimidine-4,6-diamine Inhibitor (e.g., B01) Inhibitor->OLIG2 downregulates

Caption: The role of OLIG2 in glioblastoma and its inhibition by pyrimidine-4,6-diamine derivatives.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The initial step is the conversion of the hydroxypyrimidine to a more reactive chloropyrimidine intermediate. This intermediate can then be further functionalized through various cross-coupling reactions to introduce the desired pharmacophoric groups.

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate1 2,4-Diamino-6-chloropyrimidine Start->Intermediate1 Chlorination (POCl3) Intermediate2 N-Substituted-2-amino-4-chloro- 6-aminopyrimidine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination Final_Product Final Kinase Inhibitor (e.g., JAK3 or OLIG2 inhibitor) Intermediate2->Final_Product Suzuki Coupling Amine Amine (R1-NH2) Amine->Intermediate1 Boronic_Acid Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) Boronic_Acid->Intermediate2

Caption: General synthetic workflow for kinase inhibitors from this compound.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, the tautomer of this compound.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure: [9]

  • In a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Stir the mixture and heat it to 97 °C for 17 hours under a reflux condenser.

  • After the reaction is complete, cool the mixture and slowly pour it into ice water with stirring.

  • Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution and adjust the pH to 8 with a NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).

Protocol 2: General Procedure for Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of a chloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Diamino-6-chloropyrimidine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer

  • Heating apparatus

Procedure:

  • To a flame-dried Schlenk flask, add the 2,4-diamino-6-chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 6-aryl-2,4-diaminopyrimidine derivative.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of a chloropyrimidine.

Materials:

  • Chloropyrimidine derivative

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer

  • Heating apparatus

Procedure:

  • In a Schlenk tube, add the chloropyrimidine derivative (1.0 equiv), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas several times.

  • Add the base (1.5-2.0 equiv) and the anhydrous, deoxygenated solvent.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward conversion to the corresponding chloropyrimidine opens up a wide range of possibilities for further functionalization using modern cross-coupling methodologies. The successful development of highly active JAK3 and OLIG2 inhibitors based on the pyrimidine-4,6-diamine scaffold highlights the potential of this chemical space for the discovery of novel therapeutics for a variety of diseases, including autoimmune disorders and cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors derived from this promising scaffold.

References

Application Notes and Protocols for 2,4-diamino-6-hydroxypyrimidine as a GTP Cyclohydrolase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for utilizing 2,4-diamino-6-hydroxypyrimidine (DAHP) as an inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis. The protocols cover enzymatic assays to determine the inhibitory potency of DAHP, as well as cell-based assays to assess its effects on cellular BH4 and neopterin levels. These methods are essential for researchers investigating the role of the de novo BH4 synthesis pathway in various physiological and pathological processes.

Introduction

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Consequently, GCH1 plays a critical role in a wide range of biological processes, including neurotransmitter synthesis, endothelial function, and immune responses.[1][2] Dysregulation of the GCH1/BH4 pathway has been implicated in various disorders, making GCH1 an attractive target for therapeutic intervention.[2]

2,4-diamino-6-hydroxypyrimidine (DAHP) is a widely used inhibitor of GCH1.[3][4] Understanding its mechanism of action and having robust protocols to study its effects are crucial for its application in research and drug development. Notably, the potent inhibition of GCH1 by DAHP is not direct but is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[1][3][4][5] At lower concentrations, DAHP mimics BH4 and facilitates the inhibitory function of GFRP, while at higher concentrations, it can directly compete with the substrate GTP.[1][5] The inhibitory effect of the DAHP/GFRP complex can be reversed by L-phenylalanine.[3][4]

These application notes provide detailed protocols for in vitro enzyme kinetics and cell-based assays to characterize the inhibitory effects of DAHP on GCH1 activity.

Mechanism of Action of 2,4-diamino-6-hydroxypyrimidine

The inhibitory action of DAHP on GCH1 is multifaceted and primarily depends on the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).

  • GFRP-Dependent Inhibition: At lower concentrations, DAHP binds to GFRP, inducing a conformational change that enhances the affinity of GFRP for GCH1. The resulting GCH1-GFRP-DAHP complex is catalytically inactive. This mechanism is analogous to the feedback inhibition of GCH1 by its end-product, BH4.

  • Direct Competitive Inhibition: At significantly higher concentrations, DAHP can directly compete with the substrate, GTP, for binding to the active site of GCH1, although this is a less potent mechanism of inhibition.[1][5]

  • Reversal by L-Phenylalanine: The GFRP-mediated inhibition by DAHP can be allosterically reversed by L-phenylalanine. L-phenylalanine binds to the GCH1-GFRP complex, causing a conformational change that leads to the dissociation of the inhibitor and restoration of enzyme activity.[3][4]

Data Presentation

Table 1: In Vitro Inhibition of GCH1 by 2,4-diamino-6-hydroxypyrimidine
ParameterValueConditionsReference
IC50 ~1 mMRecombinant GCH1, in the absence of GFRP[2]
IC50 PotentiatedIn the presence of GFRP[1][5]
Ki 0.23 mMCompetitive inhibition with Nocardia cultures[6]

Note: The IC50 value is highly dependent on the concentration of GFRP.

Experimental Protocols

Protocol 1: In Vitro GCH1 Activity Assay and Inhibition by DAHP

This protocol describes a real-time kinetic microplate assay to measure GCH1 activity and its inhibition by DAHP. The assay measures the formation of dihydroneopterin triphosphate (H2NTP), a product of the GCH1-catalyzed reaction, which leads to an increase in absorbance at 340 nm.[4]

Materials:

  • Recombinant human GCH1

  • Recombinant human GFRP

  • GTP solution (100 mM)

  • 2,4-diamino-6-hydroxypyrimidine (DAHP) solution (100 mM)

  • L-phenylalanine solution (100 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 10% glycerol

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of GCH1, GFRP, GTP, DAHP, and L-phenylalanine in Assay Buffer at desired concentrations. Keep all protein solutions on ice.

  • Assay Setup:

    • In a 96-well microplate, prepare the following reaction mixtures (total volume of 200 µL per well):

      • Control (No Inhibition):

        • 140 µL Assay Buffer

        • 20 µL GCH1 (final concentration, e.g., 0.1 µM)

        • 20 µL GFRP (final concentration, e.g., 0.5 µM)

        • 20 µL GTP (final concentration, e.g., 1 mM)

      • DAHP Inhibition:

        • 120 µL Assay Buffer

        • 20 µL GCH1 (final concentration, e.g., 0.1 µM)

        • 20 µL GFRP (final concentration, e.g., 0.5 µM)

        • 20 µL DAHP (to achieve a range of final concentrations, e.g., 25-1500 µM)

        • 20 µL GTP (final concentration, e.g., 1 mM)

      • Reversal of Inhibition:

        • 100 µL Assay Buffer

        • 20 µL GCH1 (final concentration, e.g., 0.1 µM)

        • 20 µL GFRP (final concentration, e.g., 0.5 µM)

        • 20 µL DAHP (at a concentration that gives maximal inhibition, e.g., 1.5 mM)

        • 20 µL L-phenylalanine (to achieve a range of final concentrations, e.g., 0.25-10 mM)

        • 20 µL GTP (final concentration, e.g., 1 mM)

  • Kinetic Measurement:

    • Initiate the reaction by adding the GTP solution.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • For inhibition studies, plot the percentage of GCH1 activity against the concentration of DAHP to determine the IC50 value.

    • For reversal studies, plot the percentage of GCH1 activity against the concentration of L-phenylalanine.

Protocol 2: Cellular Assay for BH4 and Neopterin Levels

This protocol describes how to treat cells with DAHP and subsequently measure the intracellular and extracellular levels of BH4 and neopterin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a macrophage cell line)

  • Complete cell culture medium

  • DAHP solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase for pterin analysis (e.g., 15 mM potassium phosphate, pH 6.0, with 5% methanol)

  • BH4 and neopterin standards

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of DAHP (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Sample Collection:

    • Extracellular (Medium): Collect the cell culture medium from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.

    • Intracellular (Cell Lysate):

      • Wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant (cell lysate) and store at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples (medium or cell lysate) on ice.

    • Deproteinate the samples by adding an equal volume of 1 M perchloric acid, followed by centrifugation to pellet the precipitated protein.

    • Neutralize the supernatant with 2 M K2CO3.

    • Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the appropriate mobile phase.

    • Set the fluorescence detector to the excitation and emission wavelengths for neopterin (e.g., Ex: 353 nm, Em: 438 nm) and BH4 (requires oxidation to a fluorescent pterin, typically with iodine in acidic or alkaline solution, followed by fluorescence detection).

    • Inject the prepared samples and standards.

    • Quantify the concentrations of neopterin and BH4 by comparing the peak areas of the samples to the standard curve.

  • Data Analysis:

    • Normalize the intracellular pterin levels to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).

    • Compare the pterin levels in DAHP-treated cells to the untreated controls.

Mandatory Visualization

GCH1_Pathway cluster_0 De Novo BH4 Synthesis Pathway cluster_1 GCH1 Regulation GTP GTP H2NTP Dihydroneopterin Triphosphate GTP->H2NTP GCH1 BH4 Tetrahydrobiopterin (BH4) H2NTP->BH4 ... GFRP GFRP GCH1_inactive GCH1 (inactive) GFRP->GCH1_inactive DAHP 2,4-diamino-6- hydroxypyrimidine (DAHP) DAHP->GCH1_inactive L_Phe L-Phenylalanine GCH1 GCH1 (active) L_Phe->GCH1 GCH1_inactive->GCH1 Reversal GCH1->GCH1_inactive Feedback Inhibition

Caption: GTP cyclohydrolase I (GCH1) signaling pathway and its regulation.

Experimental_Workflow cluster_0 In Vitro GCH1 Inhibition Assay cluster_1 Cellular Assay for BH4/Neopterin reagents Prepare Reagents (GCH1, GFRP, GTP, DAHP) setup Set up Reaction Mixtures (Control, Inhibition, Reversal) reagents->setup measure Kinetic Measurement (Absorbance at 340 nm) setup->measure analyze_invitro Data Analysis (Calculate IC50) measure->analyze_invitro culture Cell Culture and Treatment with DAHP collect Sample Collection (Medium and Cell Lysate) culture->collect prepare Sample Preparation (Deproteination, Filtration) collect->prepare hplc HPLC Analysis (Fluorescence Detection) prepare->hplc analyze_cellular Data Analysis (Quantify Pterin Levels) hplc->analyze_cellular

Caption: Experimental workflows for in vitro and cellular assays.

References

Application of 4,6-Diamino-2-hydroxypyrimidine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4,6-diamino-2-hydroxypyrimidine and its related analogs have emerged as a versatile platform for the development of novel therapeutics. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this field. The applications span several therapeutic areas, including oncology, inflammation, and neuroprotection, highlighting the broad potential of this chemical motif.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4,6-diaminopyrimidine scaffold have been investigated for a range of therapeutic applications, primarily as inhibitors of key enzymes involved in cellular signaling pathways.

1. Kinase Inhibition:

A significant area of application is in the development of kinase inhibitors. Pyrimidine derivatives often act as ATP-competitive inhibitors by mimicking the purine ring of ATP, thereby blocking the phosphorylation of downstream substrates.

  • Janus Kinase (JAK) Inhibition: Several 4,6-diaminopyrimidine derivatives have been identified as potent inhibitors of JAKs, particularly JAK3.[1][2][3] JAKs are critical components of the JAK-STAT signaling pathway, which is integral to immune cell proliferation, differentiation, and apoptosis.[1][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[5]

  • Focal Adhesion Kinase (FAK) Inhibition: Diaminopyrimidine derivatives have been designed as FAK inhibitors.[6] FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to tumor progression and metastasis.[6]

  • Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: The 4,6-diaminopyrimidine scaffold has been utilized to develop potent type-II inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

2. Anti-Glioblastoma Activity:

Novel pyrimidine-4,6-diamine derivatives have been synthesized as inhibitors of Oligodendrocyte Transcription Factor 2 (OLIG2). OLIG2 is a key transcription factor in the progression of glioblastoma multiforme (GBM), a highly aggressive brain tumor.[8]

3. Neuroprotection:

2,4-Diamino-6-hydroxypyrimidine (DAHP), a closely related analog, has demonstrated neuroprotective effects in animal models of cerebral ischemia.[9] This protection is attributed to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and inhibits apoptosis.[9]

4. Anti-inflammatory Activity:

Certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in immune-activated cells, suggesting potential as anti-inflammatory agents.[10][11]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 4,6-diaminopyrimidine derivatives and related compounds.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50Reference
Pyrimidine-4,6-diamine derivative (11e)JAK32.1 nM[1]
Pyrimidine-4,6-diamine derivative (9)JAK31.7 nM[12]
4-Amino-(1H)-pyrazole derivative (3f)JAK13.4 nM[13]
JAK22.2 nM[13]
JAK33.5 nM[13]
Diaminopyrimidine derivative (A12)FAK130 nM (A549 cells), 94 nM (MDA-MB-231 cells)[6]
Pyrimidine-4,6-diamine derivative (13a)FLT313.9 nM[7]
FLT3D835Y72.5 nM[7]
c-KIT>500-fold selectivity over FLT3[7]
4-Alkoxy-2,6-diamino-5-nitrosopyrimidineCDK1/cyclinB12.9 µM[14]
CDK2/cyclinA32.2 µM[14]

Table 2: Anti-Glioblastoma Activity

CompoundCell LineIC50Reference
OLIG2 Inhibitor [I]U877.02 µM[8]
U2516.43 µM[8]
LN188.88 µM[8]
C66.02 µM[8]

Table 3: Anti-inflammatory Activity

CompoundAssayIC50Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineNitric Oxide Production (mouse peritoneal cells)2 µM[10]
Other 5-substituted 2-amino-4,6-dichloropyrimidinesNitric Oxide Production (mouse peritoneal cells)9-36 µM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: The JAK-STAT signaling pathway and the point of inhibition.

PI3K_Akt_mTOR_Pathway *Note: DAHP is shown to activate the PI3K/Akt/mTOR pathway in the context of neuroprotection. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Binding & Dimerization PI3K PI3K RTK->PI3K 2. Activation PIP3 PIP3 PI3K->PIP3 3. Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt 4. Activation mTORC1 mTORC1 Akt->mTORC1 5. Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Growth mTORC1->CellSurvival Promotion DAHP 2,4-Diamino-6- hydroxypyrimidine (DAHP) DAHP->PI3K Activation*

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow

Caption: A typical workflow for screening kinase inhibitors.

Neuroprotection_Study_Workflow

Caption: Workflow for in vivo neuroprotection studies.

Experimental Protocols

Synthesis of 4,6-Diaminopyrimidine Derivatives

General Procedure for the Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) [3]

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (POCl3, 9 mL) to the flask.

  • Stir the reaction mixture at 97 °C for 17 hours.

  • After cooling, slowly pour the reaction mixture into ice water.

  • Heat the aqueous solution at 90 °C for 1 hour to hydrolyze the excess POCl3.

  • Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.

Note: This intermediate is a key building block for the synthesis of various 4,6-diaminopyrimidine derivatives through nucleophilic substitution at the 6-position.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay such as ADP-Glo™.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U87, U251 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[15]

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[17]

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR or JAK/STAT.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is for evaluating the neuroprotective effects of compounds in a model of ischemic stroke.[9][19]

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • Reperfusion (optional): For a reperfusion model, withdraw the suture after a defined period of occlusion (e.g., 2 hours).

  • Compound Administration: Administer the test compound (e.g., DAHP, 0.5 g/kg) or vehicle intraperitoneally at a specified time relative to the MCAO procedure (e.g., as a pretreatment).[9]

  • Neurological Assessment: At a designated time post-MCAO (e.g., 24 hours), evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Sacrifice the animals and remove the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Histological and Biochemical Analysis: Process brain tissue for histological staining (e.g., H&E) or biochemical analyses (e.g., Western blotting) as described in previous protocols.

Conclusion

The this compound scaffold and its analogs represent a promising starting point for the discovery of new drugs targeting a variety of diseases. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration and development of novel therapeutics based on this versatile chemical structure. The demonstrated potency and diverse biological activities of these compounds underscore their potential to address unmet medical needs in oncology, inflammation, and neurodegenerative disorders.

References

Application Notes and Protocols for the Purification of Synthesized 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized 4,6-Diamino-2-hydroxypyrimidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to remove unreacted starting materials, by-products, and other impurities commonly encountered during its synthesis.

Introduction

This compound is a heterocyclic compound whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities can lead to side reactions, lower yields, and compromise the safety and efficacy of the final drug product. The purification strategies outlined below are designed to yield high-purity this compound suitable for drug development and other research applications.

Common Impurities

The synthesis of this compound typically involves the condensation of a guanidine salt with a malonic acid derivative. Potential impurities can include:

  • Unreacted Starting Materials: Guanidine salts (e.g., guanidine hydrochloride, guanidine nitrate), malonic acid esters (e.g., diethyl malonate, dimethyl malonate), or cyanoacetic acid esters.

  • By-products of Cyclization: Incompletely cyclized intermediates or products from side reactions.

  • Degradation Products: The pyrimidine ring can be susceptible to degradation under harsh reaction or work-up conditions.

  • Colored Impurities: Often arise from complex side reactions and can be challenging to remove.

Purification Techniques

The choice of purification technique depends on the impurity profile of the crude product and the desired final purity. The most common and effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Based on the polar nature of the target compound, suitable solvents to screen include:

    • Water

    • Ethanol

    • Methanol

    • Acetic Acid (for forming salts which can then be recrystallized)

    • Mixtures of the above with anti-solvents like ethyl acetate or diethyl ether.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Table 1: Recrystallization Solvent Screening

Solvent SystemExpected Solubility ProfileNotes
WaterSparingly soluble at room temperature, more soluble when hot.A good starting point for this polar compound.
Ethanol/WaterVarying the ratio can fine-tune the solubility.May provide better impurity discrimination than water alone.
MethanolSimilar to ethanol but may have different solubility characteristics.Worth screening in parallel with ethanol.
Acetic AcidDissolves the basic amine groups to form a salt.The acetate salt may have better crystallization properties.
DMF/Anti-solventDissolve in a minimum of hot DMF and add an anti-solvent (e.g., water, ethyl acetate) until turbidity appears, then cool.Useful for compounds with limited solubility in common solvents.[1][2]
Column Chromatography

For achieving very high purity or for separating impurities with similar solubility profiles, column chromatography is the method of choice. Given the polar nature of this compound, normal-phase or reversed-phase chromatography can be employed.

General Protocol for Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice for normal-phase chromatography of polar compounds.

  • Mobile Phase Selection: A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A typical starting point would be a mixture of a relatively non-polar solvent and a polar solvent. For this compound, consider solvent systems such as:

    • Dichloromethane : Methanol (e.g., starting with 98:2 and gradually increasing the methanol content)

    • Ethyl Acetate : Methanol

    • Chloroform : Methanol

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the selected mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Comparison of Purification Techniques

TechniquePurity AchievableThroughputComplexityKey Considerations
Recrystallization Good to HighHighLowDependent on finding a suitable solvent system. May not remove impurities with similar solubility.
Column Chromatography Very HighLow to MediumHighRequires optimization of stationary and mobile phases. More time-consuming and uses larger volumes of solvent.
Acid-Base Extraction ModerateHighMediumCan be effective for removing non-basic or non-acidic impurities. The product is isolated by precipitation after pH adjustment.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is typically suitable for the analysis of polar pyrimidine derivatives.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 254 nm or 280 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry end Pure this compound dry->end

Caption: Workflow for Purification by Recrystallization.

Chromatography_Workflow start Crude this compound load_sample Load Sample onto Column start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for Purification by Column Chromatography.

Conclusion

The purification of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the desired scale of operation. For industrial applications, an optimized recrystallization protocol is often preferred due to its simplicity and scalability. For laboratory-scale synthesis requiring very high purity, column chromatography is an invaluable tool. In all cases, the final purity should be confirmed by a reliable analytical method such as HPLC.

References

Application Notes and Protocols for the Use of 4,6-Diamino-2-hydroxypyrimidine in Anti-Tubercular Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of novel anti-tubercular agents with new mechanisms of action. The folic acid biosynthesis pathway is an attractive target for the development of such agents, as it is essential for the synthesis of nucleic acids and certain amino acids in Mtb, yet mammals acquire folates through their diet.

4,6-Diamino-2-hydroxypyrimidine, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, serves as a crucial scaffold for the synthesis of a novel class of anti-tubercular compounds. These diaminopyrimidine derivatives primarily act as inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). This document provides detailed application notes and experimental protocols for the utilization of this scaffold in anti-tubercular drug research, from initial synthesis to in vivo efficacy studies.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action for this compound-based anti-tubercular drugs is the inhibition of the folate biosynthesis pathway in Mycobacterium tuberculosis. This pathway is critical for the de novo synthesis of purines, thymidine, and certain amino acids, which are essential for DNA replication and bacterial survival. By targeting enzymes in this pathway that are either absent in humans or structurally distinct, these compounds can achieve selective toxicity against Mtb.

The two primary enzymatic targets for diaminopyrimidine derivatives are:

  • Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. Diaminopyrimidine-based compounds can act as competitive inhibitors of PABA.

  • Dihydrofolate Reductase (DHFR): DHFR is responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions. Inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and leading to bacterial cell death.[1][2]

The selective inhibition of mycobacterial DHFR over human DHFR is a key objective in the design of these compounds.[1][2]

Data Presentation: In Vitro Activity of Diaminopyrimidine Derivatives

The following table summarizes the in vitro anti-tubercular activity and cytotoxicity of a series of 2,4-diamino-6-substituted pyrimidine derivatives synthesized from a 2,4-diamino-6-chloropyrimidine intermediate. The data is extracted from a study by Ouyang et al. (2017).[2]

Compound IDR Group (Substitution at position 6)MIC (µg/mL) against Mtb H37RaIC50 (µM) against Vero CellsSelectivity Index (SI = IC50/MIC)
16h 2-(Thiazol-2-yl)ethoxy25>100>4
16i 2-(4-Methylthiazol-5-yl)ethoxy12.5>100>8
16j 2-(4-(Trifluoromethyl)thiazol-5-yl)ethoxy12.5>100>8
16k 2-(4-Phenylthiazol-5-yl)ethoxy12.5>100>8
16l 2-(4-(4-Chlorophenyl)thiazol-5-yl)ethoxy6.2550.22~8

Note: The MIC values were determined using the Microplate Alamar Blue Assay (MABA). The IC50 values were determined using the MTT assay.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, a crucial step in preparing the scaffold for further derivatization.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure: [3]

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (9 mL) to the flask.

  • Heat the reaction mixture to 97 °C and stir for 17 hours.

  • After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring to quench the excess POCl₃.

  • Heat the resulting aqueous solution to 90 °C and stir for 1 hour to ensure complete hydrolysis.

  • Cool the solution and adjust the pH to 8 using a NaOH solution.

  • Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain 2,4-diamino-6-chloropyrimidine as a white solid.

Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or H37Ra)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

  • Add 100 µL of 7H9 broth to the remaining wells.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of Mtb adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted Mtb inoculum to each well containing the test compound, positive control, and negative control.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of Mtb DHFR.

Materials:

  • Purified recombinant Mtb DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, DHF, and NADPH.

  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., methotrexate) and a negative control (DMSO).

  • Initiate the reaction by adding the Mtb DHFR enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to assess the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure: [2]

  • Seed the Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 5: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol provides a general framework for evaluating the in vivo efficacy of promising anti-tubercular compounds in a mouse model. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anti-TB drugs for positive control (e.g., isoniazid, rifampicin)

  • 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of Mtb to establish a chronic lung infection.

  • Allow the infection to establish for a period of 2-4 weeks.

  • Randomly assign mice to treatment groups: vehicle control, positive control, and test compound at various doses.

  • Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage.

  • Treat the mice for a period of 4-8 weeks.

  • At the end of the treatment period, humanely euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile saline or PBS.

  • Plate serial dilutions of the homogenates on 7H11 agar plates.

  • Incubate the plates at 37 °C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the organs.

  • Compare the CFU counts in the treated groups to the vehicle control group to assess the efficacy of the test compound.

Visualizations

Folate Biosynthesis Pathway in M. tuberculosis GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP FolE DHP Dihydropteroate DHPPP->DHP PABA p-Aminobenzoic acid (PABA) PABA->DHP DHPS Dihydropteroate Synthase (DHPS) DHP->DHPS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Various Enzymes DHPS->DHF FolC DHFR->THF Inhibitor This compound Derivatives Inhibitor->DHPS Inhibitor->DHFR

Caption: Targeted enzymes in the Mtb folate biosynthesis pathway.

Anti-Tubercular Drug Discovery Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Derivative Library Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro MIC MIC Determination (MABA) InVitro->MIC Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Enzyme Enzyme Inhibition (DHFR/DHPS) InVitro->Enzyme SAR Structure-Activity Relationship (SAR) MIC->SAR Cytotoxicity->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design InVivo In Vivo Efficacy (Murine Model) SAR->InVivo Lead_Opt->Synthesis PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Bacterial Load Reduction (CFU) InVivo->Efficacy Candidate Preclinical Candidate PKPD->Candidate Efficacy->Candidate

Caption: Workflow for developing diaminopyrimidine-based anti-TB drugs.

References

Application Notes and Protocols for 4,6-Diamino-2-hydroxypyrimidine as a Fluorescent Probe for Cu²⁺ Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper is an essential trace element in biological systems, playing a crucial role in various enzymatic reactions. However, an imbalance in copper ion (Cu²⁺) concentration can lead to oxidative stress and is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Consequently, the development of sensitive and selective methods for the detection of Cu²⁺ is of significant importance in environmental monitoring, clinical diagnosis, and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.

While specific studies on 4,6-diamino-2-hydroxypyrimidine as a direct fluorescent probe for Cu²⁺ are not extensively documented in publicly available literature, research on its isomer, 2,4-diamino-6-hydroxypyrimidine, provides a strong basis for its potential application. Diaminopyrimidine derivatives have been shown to act as effective colorimetric and fluorescent chemosensors for Cu²⁺. These sensors typically operate via a fluorescence quenching mechanism upon selective binding of Cu²⁺ ions. The interaction between the diaminopyrimidine moiety and Cu²⁺ often involves the formation of a coordination complex, leading to a detectable change in the photophysical properties of the molecule.

This document provides detailed application notes and protocols based on the established methodologies for diaminopyrimidine-based Cu²⁺ sensors, offering a framework for researchers to explore the potential of this compound in this application.

Quantitative Data Summary

The following table summarizes the performance metrics of a chemosensor based on a 2,4-diamino-6-hydroxypyrimidine derivative (DAPCS), which serves as a reference for the potential application of its this compound isomer.

ParameterValueReference
Detection MethodColorimetric and Fluorescence Quenching[1]
Stoichiometry (Probe:Cu²⁺)1:1[1]
Colorimetric Detection Limit3.19 µM[1]
Fluorescent Detection Limit0.014 µM[1]
Optimal pH Range9-11[1]
Solvent SystemDMSO-H₂O[1]
Wavelength (Absorption Shift)429 nm to 449 nm[1]
Wavelength (Fluorescence)501 nm[1]

Signaling Pathway

The proposed signaling mechanism for the detection of Cu²⁺ by a diaminopyrimidine-based probe involves the formation of a coordination complex. The nitrogen atoms of the pyrimidine ring and the amino groups act as binding sites for the Cu²⁺ ion. This binding event perturbs the electronic state of the fluorophore, leading to a non-radiative decay of the excited state and subsequent quenching of the fluorescence emission.

Probe This compound (Fluorescent) Complex [Probe-Cu²⁺] Complex (Non-Fluorescent) Probe->Complex Binding Cu2 Cu²⁺ Ion Cu2->Complex Quenching Fluorescence Quenching Complex->Quenching Induces

Caption: Proposed signaling pathway for Cu²⁺ detection.

Experimental Protocols

The following protocols are adapted from methodologies used for similar diaminopyrimidine-based fluorescent probes and can be applied to investigate this compound.

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water. Store the solution in the dark at 4°C.

  • Copper(II) Stock Solution: Prepare a stock solution of a copper salt (e.g., CuSO₄ or CuCl₂, 10 mM) in deionized water.

  • Metal Ion Stock Solutions: For selectivity studies, prepare stock solutions (e.g., 10 mM) of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺) in deionized water.

Protocol 2: Fluorescence Spectroscopic Titration for Cu²⁺ Detection

This protocol determines the fluorescence response of the probe to varying concentrations of Cu²⁺.

  • Prepare a series of vials containing a fixed concentration of the this compound probe (e.g., 10 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4) or a DMSO-water mixture.

  • Add increasing concentrations of Cu²⁺ (e.g., 0 to 50 µM) to the vials.

  • Incubate the solutions at room temperature for a sufficient time (e.g., 10-30 minutes) to allow for complex formation.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.

Protocol 3: Determination of the Limit of Detection (LOD)

The LOD can be calculated from the fluorescence titration data using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe in the absence of Cu²⁺).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low Cu²⁺ concentrations).

  • Perform fluorescence measurements of at least 10 blank samples containing only the probe.

  • Calculate the standard deviation (σ) of these measurements.

  • From the fluorescence titration data, plot the fluorescence intensity against the concentration of Cu²⁺ in the low concentration range to obtain a linear calibration curve.

  • Determine the slope (k) of this linear plot.

  • Calculate the LOD using the formula above.

Protocol 4: Selectivity and Interference Studies

This protocol assesses the specificity of the probe for Cu²⁺ over other metal ions.

  • Prepare a set of solutions, each containing the probe (e.g., 10 µM) and a high concentration (e.g., 100 µM or a 10-fold excess) of a different metal ion.

  • Prepare another set of solutions containing the probe, Cu²⁺ (e.g., 20 µM), and a high concentration of each of the other metal ions to test for interference.

  • Measure the fluorescence intensity of all solutions after incubation.

  • Compare the fluorescence response in the presence of different metal ions to that observed with Cu²⁺.

Protocol 5: Determination of Binding Stoichiometry (Job's Plot)

This method is used to determine the binding ratio between the probe and Cu²⁺.

  • Prepare a series of solutions where the total molar concentration of the probe and Cu²⁺ is kept constant (e.g., 20 µM), but the mole fraction of Cu²⁺ ([Cu²⁺] / ([Probe] + [Cu²⁺])) is varied from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F₀ - F, where F₀ is the fluorescence of the probe alone) against the mole fraction of Cu²⁺.

  • The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a new fluorescent probe for metal ion detection.

cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis cluster_results Results PrepProbe Prepare Probe Stock Solution Titration Fluorescence Titration PrepProbe->Titration Selectivity Selectivity & Interference Studies PrepProbe->Selectivity JobsPlot Job's Plot for Stoichiometry PrepProbe->JobsPlot PrepCu Prepare Cu²⁺ Stock Solution PrepCu->Titration PrepCu->Selectivity PrepCu->JobsPlot PrepIons Prepare Other Metal Ion Stock Solutions PrepIons->Selectivity LOD Calculate Limit of Detection (LOD) Titration->LOD SelectAnalysis Assess Selectivity Selectivity->SelectAnalysis StoichAnalysis Determine Binding Stoichiometry JobsPlot->StoichAnalysis FinalReport Application Notes & Protocols LOD->FinalReport StoichAnalysis->FinalReport SelectAnalysis->FinalReport

Caption: Experimental workflow for probe evaluation.

References

Application Notes and Protocols for the Functionalization of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical functionalization of 4,6-diamino-2-hydroxypyrimidine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols and data presented herein are compiled from peer-reviewed literature and established synthetic methodologies, offering a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives.

Introduction

This compound and its derivatives are key building blocks in the synthesis of a wide range of biologically active compounds. The presence of multiple reactive sites—two amino groups, a hydroxyl group, and an activated C5 position—allows for diverse structural modifications, making this scaffold a privileged starting point for the development of novel therapeutics. This guide details several key functionalization strategies, including substitution at the C2, C5, and C6 positions, as well as direct modification of the exocyclic amino groups.

Functionalization Strategies

The functionalization of this compound can be approached through several key pathways, each enabling the introduction of different substituents and pharmacophoric features. The primary strategies covered in these notes are:

  • Chlorination of the C2-Hydroxyl Group: Conversion of the hydroxyl group to a chlorine atom provides a versatile intermediate for subsequent nucleophilic substitution and cross-coupling reactions.

  • C5-Functionalization via Nitrosation and Reduction: Introduction of an amino group at the C5 position is a common strategy to access 2,4,5-triaminopyrimidine derivatives, which are precursors to purines and other important heterocyclic systems.

  • N-Acylation of Amino Groups: Direct acylation of the exocyclic amino groups allows for the introduction of amide functionalities, which can modulate the compound's physicochemical properties and biological activity.

  • N-Alkylation of Amino Groups: The introduction of alkyl substituents on the amino groups can be achieved through various methods, offering another avenue for structural diversification.

  • Suzuki-Miyaura Cross-Coupling at the C6-Position: Following chlorination of the hydroxyl group, palladium-catalyzed cross-coupling reactions enable the formation of a carbon-carbon bond, linking aryl or heteroaryl moieties to the pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the conversion of the C2-hydroxyl group to a chlorine atom using phosphorus oxychloride. This chlorinated intermediate is a key precursor for subsequent nucleophilic substitution and cross-coupling reactions.

Reaction Scheme:

G reactant This compound product 2,4-Diamino-6-chloropyrimidine reactant->product 97 °C, 17 h reagent POCl₃ reagent:s->product:n

Caption: Chlorination of this compound.

Procedure:

  • To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water.

  • Stir the resulting mixture at 90 °C for 1 hour to hydrolyze the remaining POCl₃.

  • Adjust the pH of the solution to 8 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.[1]

Quantitative Data:

ProductYieldMelting Point
2,4-Diamino-6-chloropyrimidine85%200.2–200.4 °C

Spectroscopic Data:

  • ¹H-NMR (DMSO-d₆): δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H).[1]

  • IR (KBr, cm⁻¹): 3449 (N-H), 3327 (N-H), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl).[1]

  • MS (ES-MS): m/z 145.0 (M+H)⁺.[1]

Protocol 2: C5-Nitrosation and Reduction to 2,4,5-Triamino-6-hydroxypyrimidine

This two-step protocol details the introduction of an amino group at the C5 position.

Workflow Diagram:

G start This compound nitrosation Nitrosation (NaNO₂, Acetic Acid) start->nitrosation nitroso_intermediate 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine nitrosation->nitroso_intermediate reduction Reduction (Sodium Dithionite) nitroso_intermediate->reduction product 2,4,5-Triamino-6-hydroxypyrimidine reduction->product

Caption: Workflow for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine.

Part A: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Procedure:

  • In a 3 L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.

  • Add a solution of 34 g of sodium nitrite (NaNO₂) in 100 mL of distilled water to the beaker.

  • While stirring, add 40 mL of glacial acetic acid dropwise. The solution will turn red.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the precipitate, wash with distilled water and ethanol, and dry to obtain the product.

Quantitative Data:

ProductYield
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine80%

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3200, 1700, 1625, 1310, 1260, 1150, 790, 690, 535, 410.

Part B: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Procedure:

  • To a beaker containing 440 mL of hot (80 °C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Place the beaker in a 90 °C water bath and stir the suspension for at least 1 hour.

  • Add 46 mL of a 20% sodium hydroxide solution to increase solubility.

  • Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.

  • Maintain the temperature at 80 °C after the addition is complete to ensure full reduction.

  • Boil the mixture and filter it while hot.

  • Cool the supernatant, filter the precipitate, and wash with cold water.

  • Add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate and its solution.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • Wash the resulting precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate with distilled water and ethanol, then dry at 80 °C.

Protocol 3: N-Acylation of Amino Groups with Acetic Anhydride (General Protocol)

While a specific protocol for the direct N-acylation of this compound is not extensively detailed in the searched literature, the following general procedure for the acetylation of amines can be adapted and optimized.

Reaction Scheme:

G reactant This compound product N-Acetylated Derivative reactant->product Room Temperature reagent Acetic Anhydride (Pyridine) reagent:s->product:n

Caption: General scheme for N-acylation.

Procedure:

  • Dissolve the starting material (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per amino group) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.[2]

Note: The reactivity of the two amino groups may differ, and the reaction may yield a mixture of mono- and di-acetylated products. Optimization of the stoichiometry of acetic anhydride and reaction time will be necessary to achieve the desired product selectively.

Protocol 4: N-Alkylation of Amino Groups with Alkyl Halides (General Protocol)

Reaction Scheme:

G reactant This compound product N-Alkylated Derivative reactant->product Heat reagent Alkyl Halide (Base, Solvent) reagent:s->product:n

Caption: General scheme for N-alkylation.

Procedure:

  • Suspend the amine (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0-3.0 equivalents) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add the alkyl halide (1.0-1.2 equivalents per desired alkylation) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, concentrate the filtrate under reduced pressure.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Note: This method may lead to a mixture of mono-, di-, and poly-alkylated products, as well as O-alkylation. Careful control of stoichiometry and reaction conditions is crucial for selectivity.

Protocol 5: Suzuki-Miyaura Cross-Coupling of 2,4-Diamino-6-chloropyrimidine

This protocol describes the palladium-catalyzed cross-coupling of the chlorinated intermediate with an arylboronic acid.

Workflow Diagram:

G start 2,4-Diamino-6-chloropyrimidine reaction Suzuki-Miyaura Coupling (Heat) start->reaction reagents Arylboronic Acid Pd Catalyst, Base Solvent reagents->reaction workup Work-up and Purification reaction->workup product 2,4-Diamino-6-arylpyrimidine workup->product

References

Application Notes and Protocols for 2,4-Diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: 2,4-Diamino-6-hydroxypyrimidine CAS Number: 56-06-4 Synonyms: 2,6-Diamino-4-pyrimidinol, DAHP, 2-Aminoisocytosine

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

These notes provide detailed procedures for the safe handling and storage of 2,4-Diamino-6-hydroxypyrimidine, a selective inhibitor of GTP cyclohydrolase I, for use by researchers, scientists, and drug development professionals.

Safety and Handling Precautions

2,4-Diamino-6-hydroxypyrimidine may cause skin, eye, and respiratory irritation.[1][2] It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[1]

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a NIOSH-approved respirator with a particle filter should be used.[2]

1.2 Engineering Controls

  • Work in a well-ventilated area.[1][2] Use only outdoors or in a well-ventilated area.[1] Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]

1.3 General Hygiene Measures

  • Wash hands thoroughly after handling.[1][2]

  • Remove and wash contaminated clothing before reuse.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.

  • Minimize dust generation and accumulation.[2]

Storage Procedures

Proper storage of 2,4-Diamino-6-hydroxypyrimidine is crucial to maintain its stability and integrity.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

  • Incompatible Materials: Avoid strong oxidizing agents.

  • Long-term Storage: For long-term storage, keep in a cool, dry place.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]

Physical and Chemical Properties

PropertyValueReference
Appearance White to light yellow crystalline powderTCI AMERICA
Molecular Formula C4H6N4OSanta Cruz Biotechnology
Molecular Weight 126.12 g/mol Santa Cruz Biotechnology
Melting Point UndeterminedCayman Chemical
Boiling Point UndeterminedCayman Chemical
Solubility DMSO: SolubleWater: Slightly solubleMedChemExpress
Purity ≥95%Santa Cruz Biotechnology

Experimental Protocols

4.1 Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Cleanup:

    • Wear appropriate PPE.

    • For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[2]

    • Avoid generating dust.[2]

    • Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.

4.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]

4.3 Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[1]

Mandatory Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storing 2,4-Diamino-2-hydroxypyrimidine cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) PPE->Ventilation Weighing Weigh Compound Carefully (Minimize Dust Generation) Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving StoreSolid Store Solid in Tightly Sealed Container (Cool, Dry Place) Weighing->StoreSolid StoreSolution Store Solution at -20°C or -80°C (Protect from Light) Dissolving->StoreSolution Decontaminate Decontaminate Work Surfaces StoreSolid->Decontaminate StoreSolution->Decontaminate DisposeWaste Dispose of Waste According to Regulations Decontaminate->DisposeWaste Chemical_Incompatibility Chemical Incompatibility of 2,4-Diamino-2-hydroxypyrimidine DAHP 2,4-Diamino-2-hydroxypyrimidine Incompatible Incompatible With DAHP->Incompatible OxidizingAgents Strong Oxidizing Agents Incompatible->OxidizingAgents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the condensation reaction of guanidine or a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) with a malonic acid derivative, typically diethyl malonate or a similar ester. This reaction is usually carried out in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcoholic solvent.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To achieve a high yield, it is crucial to control several parameters:

  • Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower the yield.

  • Stoichiometry: The molar ratio of the reactants, particularly the base to the guanidine salt and the malonic ester, is critical.

  • Reaction Temperature: The temperature needs to be carefully controlled during the reaction, as higher temperatures can sometimes lead to the formation of byproducts.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • pH Control during Workup: The pH of the reaction mixture during the precipitation of the product is crucial for maximizing recovery and purity.

Q3: What are the common side products in this synthesis?

A3: Potential side products can arise from incomplete reaction, self-condensation of the malonic ester, or alternative reaction pathways of guanidine. Unreacted starting materials are also common impurities. In some cases, undesired pyrimidine isomers may form.

Q4: How can I purify the final product?

A4: The most common method for purification is recrystallization. The crude product is typically dissolved in a hot solvent, such as water or an ethanol/water mixture, and then allowed to cool slowly to form crystals. Washing the filtered product with appropriate solvents helps remove residual impurities. For certain impurities, treatment with activated carbon during recrystallization can be effective.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC. - Ensure the reaction temperature is optimal.
Suboptimal pH during product precipitation.- Carefully adjust the pH of the solution to the optimal range for precipitation (often slightly acidic to neutral).
Loss of product during workup and purification.- Minimize the number of transfer steps. - Ensure the crystallization solvent is appropriate to avoid significant product loss in the mother liquor.
Product is impure (discolored, broad melting point) Presence of unreacted starting materials.- Ensure the reaction goes to completion. - Wash the crude product with a solvent that dissolves the starting materials but not the product.
Formation of side products.- Optimize reaction temperature and time. - Recrystallize the product, possibly using a different solvent system.
No precipitation of product upon acidification The product is too soluble in the chosen solvent system.- Concentrate the solution to reduce the volume of the solvent. - Add a co-solvent in which the product is less soluble.
Incorrect pH for precipitation.- Verify the pH of the solution with a calibrated pH meter and adjust as necessary.

Experimental Protocols

Protocol 1: Synthesis from Guanidine Hydrochloride and Diethyl Malonate

This protocol is a standard procedure for the synthesis of 2-amino-4,6-dihydroxypyrimidines, adapted for this compound.

Materials:

  • Guanidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add guanidine hydrochloride and stir the mixture.

  • Add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in hot water.

  • Acidify the solution with glacial acetic acid to the optimal pH for precipitation.

  • Cool the solution to induce crystallization.

  • Filter the precipitated product, wash with cold water and then ethanol, and dry under vacuum.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Guanidine Source Guanidine HClGuanidine NitrateGuanidine HCl
Malonic Ester Diethyl MalonateDiethyl MalonateDimethyl Malonate
Base Sodium EthoxideSodium MethoxideSodium Methoxide
Solvent EthanolMethanolMethanol
Reaction Temp (°C) Reflux (approx. 78)Reflux (approx. 65)50
Reaction Time (h) 2 - 446
Reported Yield (%) 80 - 859575

Note: The yields are based on syntheses of structurally similar amino-hydroxypyrimidines and may vary for this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) B Add Guanidine Salt A->B C Add Malonic Ester B->C D Reflux Reaction (Monitor by TLC) C->D E Solvent Evaporation D->E F Dissolve in Water E->F G Acidification & Precipitation F->G H Filtration G->H I Recrystallization H->I J Washing I->J K Drying J->K L L K->L Final Product troubleshooting_guide cluster_investigation Problem Investigation cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Check_pH Was the precipitation pH optimal? Check_Completion->Check_pH Yes Increase_Time Increase reaction time/temperature Check_Completion->Increase_Time No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH Optimize acidification step Check_pH->Adjust_pH No Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Recrystallize Recrystallize product Check_Purity->Recrystallize Yes Final_Product Optimized Synthesis Increase_Time->Final_Product Improved Yield Adjust_pH->Final_Product Purify_Reagents->Final_Product Recrystallize->Final_Product

Technical Support Center: Synthesis of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the presence of side reactions. Key areas to investigate include:

  • Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. Higher temperatures might favor competing reaction pathways. It is crucial to maintain the recommended temperature for the specific protocol being used.[1]

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active. Reusable catalysts may require regeneration. For acid catalysts, verify that the concentration is appropriate.[1]

  • Purity of Reactants: The purity of starting materials such as malononitrile and urea is critical. Impurities can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the target molecule.

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Order of Addition of Reagents: In some cases, the order in which reactants are added can influence the outcome. For instance, adding urea last may help minimize its decomposition at higher temperatures.[1]

Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I minimize it?

The formation of byproducts is a common issue. Depending on the synthetic route, you may encounter different side reactions.

  • Self-condensation of Starting Materials: 1,3-dicarbonyl compounds, if used, can undergo self-condensation.

  • Hydrolysis: Hydrolysis of amidine starting materials or key intermediates can occur if the reaction is not carried out under anhydrous conditions.[1]

  • Hantzsch-type Dihydropyridine Formation: In reactions involving a β-ketoester, an aldehyde, and urea (or an ammonia source), the formation of a Hantzsch-type 1,4-dihydropyridine can compete with the desired pyrimidine synthesis, especially at higher temperatures.[1] To mitigate this, running the reaction at a lower temperature is advisable.[1]

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the consumption of starting materials and the formation of the product. A suitable eluent system, such as hexane:ethyl acetate (7:3), can be used.[1]

  • Reaction Completeness Test: To confirm the reaction is complete, a small portion of the final product can be filtered. To the filtrate, add a few milliliters of hydrochloric acid followed by a few granules of sodium nitrite. If no red coloration appears, the reaction is complete.[2]

Q4: What is the best way to purify the final product?

Purification is essential to obtain this compound of high purity.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.[1]

  • Washing: Filtering the solid product and washing it with a cold solvent, like cold ethanol, can help remove impurities.[1]

Quantitative Data Summary

ParameterValueSynthesis RouteReference
Yield 80-82%Guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide[3][4]
Yield 95%Guanidine nitrate and methyl cyanoacetate with sodium methoxide[4]
Reaction Time 2 hours (reflux)Guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide[3][4]
Reaction Time 4 hours (reflux)Guanidine nitrate and methyl cyanoacetate with sodium methoxide[4]
Reaction Temperature 60°CGeneral pyrimidine synthesis from 1,3-dicarbonyls and amidines[1]
Reaction Temperature 70°CDimethyl malonate and formamide in sodium methoxide-methanol[5]

Experimental Protocols

Protocol 1: Synthesis from Guanidine Hydrochloride and Ethyl Cyanoacetate [3][4]

  • Prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.

  • After the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration.

  • To the second solution, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Filter the resulting sodium chloride precipitate and add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the mixture to dryness at atmospheric pressure.

  • Dissolve the solid product in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

  • Cool the solution to allow the product to crystallize.

  • Collect the yellow needles by filtration. Expected yield: 101–103 g (80–82%).

Protocol 2: Synthesis from Guanidine Nitrate and Methyl Cyanoacetate [4]

  • In a four-necked flask, add 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

  • Heat and stir the mixture for 1 hour.

  • In the reflux state, add methyl cyanoacetate dropwise.

  • After the addition is complete, continue refluxing for 4 hours.

  • Distill off the methanol under reduced pressure.

  • Add 800 ml of water to the residue and adjust the pH to 9 with hydrochloric acid.

  • Further adjust the pH to 7 with 50% acetic acid.

  • Cool the solution to 5-10°C.

  • Filter the precipitate, wash with water, and dry to obtain the product. Expected yield: 120 g (95%).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions Guanidine Guanidine Product This compound Guanidine->Product Malononitrile Malononitrile Malononitrile->Product Base Base (e.g., Sodium Ethoxide) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Catalyst) CheckPurity->CheckConditions [Pure] PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants [Impure] CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture [Optimal] OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions [Suboptimal] SideReaction Analyze for Side Reactions (TLC, etc.) CheckMoisture->SideReaction [Dry] DryGlassware Use Dry Glassware/Solvents CheckMoisture->DryGlassware [Moisture Present] AdjustTemp Adjust Temperature to Minimize Byproducts SideReaction->AdjustTemp [Side Reactions Present] End Yield Improved SideReaction->End [No Side Reactions] PurifyReactants->CheckPurity OptimizeConditions->CheckConditions DryGlassware->CheckMoisture AdjustTemp->SideReaction

References

Technical Support Center: Purification of Crude 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include:

  • Unreacted Starting Materials: Guanidine salts (e.g., guanidine hydrochloride or nitrate) and ethyl cyanoacetate are common starting materials that may be present in the crude product.[1][2]

  • Side Products: The synthesis may lead to the formation of related pyrimidine structures or oligomeric materials. For instance, in syntheses involving a nitrosation step, residual 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be a colored impurity.[3]

  • Inorganic Salts: Salts such as sodium chloride or sodium acetate can be formed during the reaction and workup steps.[2]

  • Colored Impurities: The crude product is often described as yellow or off-white, indicating the presence of colored impurities, which can be byproducts of the synthesis.[1][2]

Q2: What is the general approach to purifying crude this compound?

A2: A general approach to purifying crude this compound involves a multi-step process that can be adapted based on the nature and quantity of the impurities. The typical workflow includes:

  • Initial Assessment: Analyze the crude product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number and nature of impurities.

  • Recrystallization: This is often the most effective and common first step for removing the bulk of impurities.

  • Acid-Base Extraction/Wash: This technique can be employed to remove acidic or basic impurities.

  • Chromatography: For challenging purifications or to achieve very high purity, column chromatography (either normal-phase or reversed-phase) can be used.

  • Final Purity Analysis: After purification, the purity of the final product should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was used.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Once a small amount of solid begins to precipitate or the solution becomes slightly turbid, allow it to cool slowly.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Adding a "seed crystal" of pure this compound can also induce crystallization.[4]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the concentration of the solute is too high.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Consider using a different solvent or a co-solvent system.[5]

Issue 3: The recrystallized product is still colored.

  • Possible Cause: The colored impurity has similar solubility to the desired compound.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the product.

    • Perform a second recrystallization.

    • Consider a different purification technique, such as column chromatography.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities on a silica gel column.

  • Possible Cause: this compound is a polar compound and may adhere strongly to the silica gel, leading to tailing and poor separation.

  • Solution:

    • Use a more polar eluent system. A mixture of dichloromethane/methanol or ethyl acetate/methanol is often a good starting point.

    • Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing caused by the interaction of the basic amino groups with the acidic silica gel.

    • Consider using a different stationary phase, such as alumina or a bonded phase like diol or amino-propyl silica.

Issue 2: The compound is not retained on a C18 reversed-phase column.

  • Possible Cause: The compound is too polar for the non-polar stationary phase and elutes with the solvent front.

  • Solution:

    • Use a highly aqueous mobile phase (e.g., 95-100% water with a buffer).

    • Employ an ion-pairing reagent in the mobile phase. For the basic this compound, an anionic ion-pairing reagent like an alkyl sulfonate can be used.

    • Consider using a more polar reversed-phase column, such as a C18 column with polar end-capping or a phenyl-hexyl column.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for highly polar compounds.[6]

Experimental Protocols

Protocol 1: Recrystallization from Water/Acetic Acid

This protocol is based on a common workup procedure for the synthesis of this compound.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension to boiling with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Acidification and Crystallization: To the hot filtrate, add glacial acetic acid dropwise until the solution becomes acidic (check with pH paper). The product should start to precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Wash

This protocol is a general procedure for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is sparingly soluble at room temperature but more soluble when heated (e.g., a mixture of dichloromethane and methanol).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product, which can then be further purified by recrystallization.

Protocol 3: Preparative HPLC

This protocol provides a starting point for developing a preparative HPLC method for final polishing of the compound.

  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 210 nm or 254 nm).[7]

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase composition.

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The product may then need to be desalted, for example, by another round of reversed-phase chromatography using a volatile buffer system (e.g., ammonium acetate) or by recrystallization.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Common Solvents

SolventThis compound SolubilityNotes
WaterSparingly soluble at room temperature, more soluble in hot water.A common solvent for recrystallization.[2]
EthanolSparingly soluble.Can be used in a mixed solvent system.
MethanolSoluble.A potential recrystallization solvent.
Dimethyl Sulfoxide (DMSO)Soluble.Useful for preparing samples for analysis.
Dimethylformamide (DMF)Soluble.Useful for preparing samples for analysis.
AcetoneSparingly soluble.
Ethyl AcetateSparingly soluble.
DichloromethaneInsoluble.
HexaneInsoluble.

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

ParameterConditionReference
Column YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent hydrophilic C18[7]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in Water[7]
Mobile Phase B Methanol[7]
Gradient 10% B for 1.8 min, then to 50% B in 8.5 min, hold for 2.5 min, then return to 10% B[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 45 °C[7]
Detection Wavelength 210 nm and 200 nm[7]
Injection Volume 1 µL[7]

Visualizations

experimental_workflow crude Crude 4,6-Diamino-2- hydroxypyrimidine analysis1 Purity Analysis (TLC/HPLC) crude->analysis1 Initial Assessment recrystallization Recrystallization acid_base Acid-Base Wash recrystallization->acid_base If impurities persist chromatography Column Chromatography recrystallization->chromatography If recrystallization is insufficient pure Pure Product recrystallization->pure If sufficiently pure acid_base->chromatography For higher purity acid_base->pure If sufficiently pure chromatography->pure analysis2 Purity Analysis (HPLC/NMR) pure->analysis2 Final Check analysis1->recrystallization

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out colored_product Product is Colored start->colored_product success Pure Crystals start->success Successful concentrate Evaporate some solvent no_crystals->concentrate Too much solvent? induce Scratch flask / Add seed crystal no_crystals->induce Supersaturated? adjust_solvent Add more hot solvent oiling_out->adjust_solvent Concentration too high? change_solvent Use a different solvent or co-solvent system oiling_out->change_solvent Inappropriate solvent? charcoal Treat with activated charcoal colored_product->charcoal Colored impurities present? re_recrystallize Perform a second recrystallization colored_product->re_recrystallize Impurities co-crystallized? concentrate->success induce->success adjust_solvent->success change_solvent->success charcoal->success re_recrystallize->success

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Common side reactions in 4,6-Diamino-2-hydroxypyrimidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-diamino-2-hydroxypyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common laboratory-scale synthesis is a condensation reaction between a guanidine salt (such as guanidine hydrochloride or nitrate) and an active methylene compound like ethyl cyanoacetate or diethyl malonate. The reaction is typically carried out in an anhydrous alcohol (e.g., ethanol) with a strong base, such as sodium ethoxide.

Q2: My reaction mixture has a dark brown or yellow color. Is this normal, and how can I remove the color?

The appearance of a yellow to light brown color in the crude product is a common observation.[1] This is often due to the presence of minor, highly conjugated side products or oligomeric materials. The color can typically be removed by treating the aqueous solution of the product with activated carbon before precipitation, or by recrystallization of the final product.

Q3: After the reaction, I acidified the mixture, but no precipitate formed. What could be the reason?

Failure to precipitate the product is a common issue and can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion, resulting in a low concentration of the product.

  • Incorrect pH: The precipitation of this compound is pH-sensitive. Ensure the pH is carefully adjusted to the optimal range (typically around pH 7-8) with an acid like acetic acid or hydrochloric acid.[2][3]

  • Excessive water: If a very large volume of water was used to dissolve the crude product, the final concentration of the product might be below its solubility limit, even after pH adjustment.

  • Formation of soluble side products: Side reactions may have consumed the starting materials, leading to the formation of products that are soluble in the aqueous medium at the target pH.

Q4: Can I use a different base instead of sodium ethoxide?

While sodium ethoxide in ethanol is the most commonly cited base-solvent system, other strong bases like sodium methoxide in methanol can also be used.[4] The key is to use a strong alkoxide base in its corresponding anhydrous alcohol to avoid transesterification side reactions with the ethyl cyanoacetate. The use of alkali or alkali earth hydroxides has also been reported.[5]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Moisture in the reaction: Presence of water can lead to the hydrolysis of guanidine to urea. 2. Incorrect stoichiometry: Molar ratios of reactants and base are critical. 3. Suboptimal reaction time or temperature: The reaction may not have reached completion. 4. Self-condensation of ethyl cyanoacetate: This side reaction consumes the starting material.[6]1. Ensure the use of anhydrous ethanol and freshly prepared sodium ethoxide. Protect the reaction from atmospheric moisture with a drying tube. 2. Carefully measure the reactants. A slight excess of guanidine is sometimes used.[5] 3. Ensure the reaction is refluxed for the recommended time (typically 2-4 hours).[4] 4. Add the guanidine solution to the ethyl sodiocyanoacetate solution as described in the standard protocol to minimize self-condensation.[5]
Product Fails to Precipitate 1. Incorrect pH for precipitation: The product is amphoteric and its solubility is pH-dependent. 2. Product concentration is too low. 1. Carefully adjust the pH with dilute acid (e.g., acetic acid). Check the pH with a calibrated meter. The optimal pH is typically around 7-8.[2][3] 2. If the reaction volume is too large, concentrate the solution under reduced pressure before attempting precipitation.
Product is an unknown substance 1. Major side reaction occurred: Conditions may have favored the formation of a byproduct, such as the dimer of ethyl cyanoacetate.[6] 2. Incorrect starting materials. 1. Review the reaction conditions, especially the order of addition of reagents and the temperature. Ensure anhydrous conditions. 2. Verify the identity and purity of the starting materials (guanidine salt and ethyl cyanoacetate).
Product is highly colored (dark brown/tarry) 1. Polymerization or degradation: High reaction temperatures for extended periods or the presence of impurities can lead to the formation of polymeric materials. 2. Air oxidation of intermediates. 1. Avoid prolonged heating. Use purified starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). 2. After dissolving the crude product in water, treat with activated carbon before acidification to remove colored impurities. Recrystallize the final product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures.[4][5]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

  • Deionized water

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser and a drying tube.

  • After all the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.

  • A second solution of sodium ethoxide is prepared in the same manner. To this second solution, guanidine hydrochloride (1.02 moles) is added.

  • The sodium chloride precipitate from the second solution is removed by filtration.

  • The clear filtrate containing the free guanidine base is added to the first solution containing the ethyl sodiocyanoacetate.

  • The reaction mixture is heated under reflux for 2-4 hours.

  • After the reflux period, the ethanol is removed by distillation at atmospheric pressure, and then under reduced pressure to obtain a solid residue.

  • The solid residue is dissolved in boiling water (approx. 325 ml).

  • The hot solution is acidified with glacial acetic acid (approx. 67 ml) to a pH of about 7.

  • Upon cooling, the product precipitates as yellow needles.

  • The product is collected by filtration, washed with cold water, and dried.

Visualizations

Main Reaction Pathway

Main_Reaction_Pathway cluster_reactants Reactants Guanidine Guanidine Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate Intermediate Ethyl_Cyanoacetate->Intermediate Product Product Intermediate->Product Cyclization Base Base Base->Intermediate Base Catalyst

Caption: Main reaction pathway for the synthesis of this compound.

Common Side Reactions

Side_Reactions cluster_start Starting Materials cluster_side Side Products Guanidine Guanidine Ethyl_Cyanoacetate Ethyl Cyanoacetate EC_Dimer Ethyl Cyanoacetate Dimer Ethyl_Cyanoacetate->EC_Dimer Self-condensation Polymer Polymeric Byproducts Ethyl_Cyanoacetate->Polymer Degradation Urea Urea Base_Heat Base (Sodium Ethoxide) + Heat Base_Heat->EC_Dimer Base_Heat->Polymer Water Water Water->Urea

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Check_Yield Check Yield and Purity Success Successful Synthesis Check_Yield->Success Acceptable Low_Yield Problem: Low Yield Check_Yield->Low_Yield Low No_Precipitate Problem: No Precipitate Check_Yield->No_Precipitate None Impure_Product Problem: Impure/Colored Product Check_Yield->Impure_Product Impure Check_Anhydrous Verify Anhydrous Conditions Low_Yield->Check_Anhydrous Check_pH Verify pH of Precipitation No_Precipitate->Check_pH Purify Purify Product: - Recrystallize - Activated Carbon Impure_Product->Purify Check_Stoichiometry Check Stoichiometry and Reaction Time Check_Anhydrous->Check_Stoichiometry Check_Concentration Check Product Concentration Check_pH->Check_Concentration

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Stability issues of 4,6-Diamino-2-hydroxypyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Diamino-2-hydroxypyrimidine. The information is designed to address common stability and solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: Proper handling and storage are crucial for maintaining the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation. For long-term storage, refrigeration (2-8°C) is advisable. The compound should be protected from moisture and strong oxidizing agents.

Q2: I'm observing precipitation of my this compound solution. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Low Solubility: this compound has limited solubility in many common organic solvents. You may have exceeded its solubility limit.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate out of a saturated solution.

  • pH Changes: The solubility of pyrimidine derivatives can be significantly influenced by the pH of the solution. Changes in pH upon addition of other reagents could lead to precipitation.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

Q3: My solution of this compound is changing color. What does this indicate?

A3: A color change in your solution may indicate chemical degradation. Pyrimidine derivatives can be susceptible to oxidation and hydrolysis, which can lead to the formation of colored byproducts. Exposure to light, elevated temperatures, or incompatible substances can accelerate these degradation processes. It is recommended to prepare fresh solutions and store them protected from light.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of pyrimidine derivatives, potential degradation pathways include:

  • Hydrolysis: The amino and hydroxyl groups on the pyrimidine ring can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions. This can lead to the formation of related pyrimidine derivatives with altered substitution patterns.

  • Oxidation: The amino groups are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.

Troubleshooting Guides

Issue 1: Poor Solubility

Symptoms:

  • Difficulty dissolving the compound.

  • Formation of a precipitate or suspension.

  • Inconsistent results in biological assays.

Possible Causes:

  • Inappropriate solvent selection.

  • Concentration exceeding the solubility limit.

  • Incorrect pH of the solution.

Troubleshooting Steps:

  • Solvent Selection: Refer to the solubility data table below. Consider using a small amount of a co-solvent like DMSO or DMF to aid dissolution before diluting with an aqueous buffer.

  • pH Adjustment: The solubility of aminopyrimidines can often be increased by adjusting the pH. For this compound, which is basic, acidification of the medium might improve solubility. Perform small-scale trials to find the optimal pH that maintains both solubility and compound integrity.

  • Sonication/Heating: Gentle warming and sonication can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.

  • Fresh Solution Preparation: Prepare solutions fresh before each experiment to avoid issues related to long-term stability in solution.

Summary of Solubility Data (Qualitative)

SolventSolubilityReference
WaterSparingly SolubleInferred from related compounds
EthanolPoorly Soluble[1]
DMSOSolubleInferred from related compounds
DMFSolubleInferred from related compounds

Note: Quantitative solubility data for this compound is limited. The information provided is based on data for structurally similar compounds and general chemical principles.

Issue 2: Compound Instability in Solution

Symptoms:

  • Changes in solution color over time.

  • Appearance of new peaks in HPLC analysis.

  • Loss of biological activity.

Possible Causes:

  • Hydrolysis due to inappropriate pH.

  • Oxidation from exposure to air.

  • Photodegradation from exposure to light.

  • Thermal degradation from elevated temperatures.

Troubleshooting Steps:

  • pH Control: Buffer your solution to a pH where the compound is most stable. For many amine-containing compounds, a slightly acidic to neutral pH is often preferred. Avoid strongly acidic or alkaline conditions.

  • Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation. For long-term storage, consider freezing aliquots at -20°C or -80°C, but be mindful of freeze-thaw cycles which can also affect stability.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. The compatibility of the antioxidant with your experimental system must be verified.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Thermostated shaker or water bath

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.45 µm)

Methodology:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial in a thermostated shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology:

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Store the compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the compound solution to light in a photostability chamber according to ICH guidelines.

  • At each time point, withdraw a sample, neutralize it if necessary, and analyze it by HPLC-PDA.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Forced Degradation Study sol_start Add excess compound to buffer sol_equilibrate Equilibrate (24-48h) sol_start->sol_equilibrate sol_filter Filter supernatant sol_equilibrate->sol_filter sol_hplc Analyze by HPLC sol_filter->sol_hplc sol_calc Calculate solubility sol_hplc->sol_calc stab_start Prepare compound solution stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sample Sample at time points stab_stress->stab_sample stab_hplc Analyze by HPLC-PDA stab_sample->stab_hplc stab_eval Evaluate degradation stab_hplc->stab_eval

Caption: Experimental workflows for solubility determination and forced degradation studies.

degradation_pathway DAHP This compound Hydrolysis Hydrolysis Products DAHP->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation Products DAHP->Oxidation O₂ / H₂O₂ Photo Photodegradation Products DAHP->Photo UV Light

Caption: Potential degradation pathways for this compound.

References

How to increase the solubility of 4,6-Diamino-2-hydroxypyrimidine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many pyrimidine derivatives, exhibits limited aqueous solubility. This is often due to its planar structure and strong crystal lattice energy, which makes it difficult for water molecules to solvate the compound effectively.[1] Its solubility is significantly better in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Q2: Why is this compound poorly soluble in water?

The low water solubility of pyrimidine derivatives can be attributed to several factors, including high molecular weight and lipophilicity.[1] The symmetrical nature of the pyrimidine ring can contribute to a stable crystalline structure that is resistant to dissolution.[1]

Q3: What are the primary strategies to increase the solubility of this compound for experiments?

There are several effective methods to enhance the solubility of poorly soluble compounds. The most common approaches for a laboratory setting include:

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly increase solubility, especially for compounds with ionizable groups.[1][2][3]

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent first and then diluting with an aqueous medium is a widely used technique.[2][4]

  • Heating: For many compounds, solubility increases with temperature.[1][2][5]

  • Salt Formation: Converting the compound into a salt form can dramatically improve its aqueous solubility and dissolution rate.[2][6][7][8][9]

Q4: How does pH affect the solubility of this compound?

The presence of amino groups makes this compound a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH).[1] In an acidic solution, the amino groups become protonated, forming more soluble cationic species.[1][10] Creating a suitable microenvironment pH is a key strategy for improving the solubility of pH-dependent drugs.[11]

Q5: Which co-solvents are recommended, and how should I use them?

Dimethyl Sulfoxide (DMSO) is a very effective and commonly used co-solvent for pyrimidine derivatives.[12][13] Other potential co-solvents include N,N-dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[14][15][16][17] The general method involves dissolving the compound in a minimal amount of the co-solvent to create a concentrated stock solution, which can then be diluted with the aqueous experimental medium.

Q6: Is it safe to heat the compound to increase its solubility?

Yes, heating can be an effective way to increase solubility.[1][2] Many dissolution processes are endothermic, meaning solubility increases as the temperature rises.[5] However, it is crucial to ensure the compound is thermally stable and does not degrade at the temperatures used. It is recommended to heat the solution gently and for the shortest time necessary. A related compound, 2,4-Diamino-6-hydroxypyrimidine, is noted to be completely soluble in hot water.[18]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates after dilution of DMSO stock solution in aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO might be too low to maintain solubility.1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Try adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6).
Compound does not dissolve even with heating. The compound may have very low intrinsic solubility in the chosen solvent, or it may be degrading.1. Confirm the compound's identity and purity. 2. Switch to a stronger solvent system, such as using a higher concentration of co-solvent. 3. Use sonication in addition to heating to aid dissolution.[19]
The pH of the solution changes after adding the compound. The compound itself is basic and is altering the pH of a poorly buffered solution.Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound.
Inconsistent results between experiments. Variability in solution preparation, such as temperature, mixing time, or the age of the stock solution.Standardize the entire solution preparation protocol. Always use freshly prepared solutions or test the stability of stock solutions over time. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[12]

Data Presentation

Table 1: Solubility of this compound and Related Isomers

CompoundSolventSolubilityTemperatureSource
2,4-Diamino-6-hydroxypyrimidineWater6 mg/mLNot Specified[12]
2,4-Diamino-6-hydroxypyrimidineWater11.5 g/L20°C[20]
2,4-Diamino-6-hydroxypyrimidineBoiling WaterCompletely Soluble100°C[18]
2,4-Diamino-6-hydroxypyrimidineDMSO25 mg/mL (198.22 mM)Not Specified[12]
2,4-Diamino-6-hydroxypyrimidineEthanolInsolubleNot Specified[12]
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidineDMF, DMSO, Boiling WaterSolubleNot Specified[14]
4,6-DihydroxypyrimidineWater2.5 g/L20°C[21]

Note: Data for the exact 4,6-diamino-2-hydroxy isomer is limited. Data for the closely related 2,4-diamino-6-hydroxy isomer is provided as a strong proxy.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Objective: To prepare a 20 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO[12]

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and pipette

  • Procedure:

    • Weigh out 10 mg of this compound powder into a sterile vial.

    • Add 500 µL of fresh, anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, gently warm the vial to 37-40°C for 5-10 minutes.

    • Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[19]

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Increasing Aqueous Solubility via pH Adjustment
  • Objective: To dissolve this compound in an aqueous buffer by lowering the pH.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., Phosphate-Citrate buffer)

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired amount of this compound powder to a volume of aqueous buffer.

    • Place the beaker on a stir plate and begin stirring.

    • Monitor the pH of the suspension using a calibrated pH meter.

    • Slowly add 0.1 M HCl dropwise to the suspension.

    • Observe the dissolution of the solid as the pH decreases. The compound is expected to become more soluble as the solution becomes more acidic.[1]

    • Continue adding acid until the compound is fully dissolved. Record the final pH.

    • Caution: Ensure the final pH is compatible with your experimental design and will not affect the stability or activity of other components.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Weigh Compound solvent Add Primary Solvent (e.g., Aqueous Buffer) start->solvent check1 Is it fully dissolved? solvent->check1 aid Apply Gentle Heat / Sonication check1->aid No end_success Success: Solution Prepared check1->end_success Yes check2 Is it fully dissolved? aid->check2 cosolvent Use Co-solvent Method (e.g., Prepare DMSO stock) check2->cosolvent No check2->end_success Yes check3 Does it precipitate on dilution? cosolvent->check3 ph_adjust Try pH Adjustment (Lower pH) cosolvent->ph_adjust Alternative check3->end_success No end_fail Failure: Re-evaluate (Concentration / Solvent) check3->end_fail Yes ph_adjust->end_success

Caption: A workflow diagram for systematically addressing the solubility of this compound.

Caption: A diagram illustrating the primary experimental factors that can be modified to increase solubility.

References

Addressing poor results in assays using 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor results in assays utilizing 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor or inconsistent results in assays with this compound?

A1: Poor or inconsistent results can stem from several factors, including issues with the compound's solubility, interference with the assay's detection method, compound instability, or general experimental variability. It is crucial to systematically investigate each of these potential causes to identify and resolve the problem.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper handling and storage are critical for maintaining the integrity of your compound. For 2,4-Diamino-6-hydroxypyrimidine, a closely related analog, solubility is noted in DMSO and methanol, with limited solubility in water.[1] It is recommended to prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[2] For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: Can this compound interfere with my assay readout?

A3: Yes, like many small molecules, pyrimidine-based compounds can interfere with assay readouts, particularly in fluorescence-based assays.[2][3] This can occur through several mechanisms, including the compound's intrinsic fluorescence (autofluorescence), quenching of the fluorescent signal, or the inner filter effect where the compound absorbs excitation or emission light.[4] It is also possible for colored compounds to interfere with absorbance-based assays.[5]

Troubleshooting Guides

Issue 1: Compound Solubility Problems

Poor solubility of this compound can lead to inaccurate concentrations and precipitation in your assay, resulting in unreliable data.

Q: I'm observing precipitation of my compound after adding it to the aqueous assay buffer. What should I do?

A: This is a common issue when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous buffer. Here are some steps to troubleshoot this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining compound solubility. High concentrations of some organic solvents can be toxic to cells.[6]

  • Test Alternative Solvents: While DMSO is common, other solvents like DMF could be considered.[2] However, always validate the chosen solvent for compatibility with your specific assay and include appropriate solvent controls.

  • Sonication and Heating: Gentle sonication or warming of the solution can sometimes help dissolve small precipitates, but be cautious as this may affect the stability of your compound or other assay components.

  • Solubility Testing: If problems persist, it may be necessary to experimentally determine the kinetic or thermodynamic solubility of your compound in the assay buffer.[7]

Summary of Solvent Properties for a Related Compound (2,4-Diamino-6-hydroxypyrimidine)

SolventSolubilityReference
DMSOSoluble (>14.6 mg/ml)[8]
DMFSoluble (>14.4 mg/ml)[8]
MethanolSoluble[1]
EthanolSparingly Soluble (<50 µg/ml)[8]
WaterSparingly Soluble[1]
PBS (pH 7.2)Soluble (>3.3 mg/ml)[8]
Issue 2: Inconsistent or Non-Reproducible Results

High variability between replicate wells or experiments can obscure the true effect of your compound.

Q: My dose-response curves are not consistent, and I'm getting variable IC50/EC50 values. What could be the cause?

A: Inconsistent dose-response curves can be due to several factors. Beyond the solubility issues mentioned above, consider the following:

  • Compound Instability: Some pyrimidine derivatives can be unstable in solution, especially in the presence of water in DMSO, leading to degradation over time.[2] Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate your pipettes regularly.

  • Edge Effects: In microplate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or buffer.

  • Inadequate Mixing: Ensure thorough mixing of reagents and the compound within the wells.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Results Observed check_solubility Check for Compound Precipitation start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_protocol Review Assay Protocol and Execution protocol_ok Protocol Consistent? check_protocol->protocol_ok check_compound Assess Compound Stability compound_ok Compound Stable? check_compound->compound_ok check_plate Evaluate Microplate-Specific Issues plate_ok Edge Effects Mitigated? check_plate->plate_ok solubility_ok->check_protocol Yes optimize_solubility Optimize Solvent/Concentration solubility_ok->optimize_solubility No protocol_ok->check_compound Yes refine_pipetting Refine Pipetting Technique and Mixing protocol_ok->refine_pipetting No compound_ok->check_plate Yes fresh_dilutions Prepare Fresh Dilutions compound_ok->fresh_dilutions No mitigate_edge_effects Implement Edge Effect Mitigation plate_ok->mitigate_edge_effects No end Consistent Results plate_ok->end Yes optimize_solubility->check_solubility refine_pipetting->check_protocol fresh_dilutions->check_compound mitigate_edge_effects->check_plate

Caption: A logical workflow for troubleshooting inconsistent assay results.

Issue 3: Assay Interference

Direct interference of this compound with the assay's detection system is a common source of false-positive or false-negative results.

Q: I am seeing a high background signal in my fluorescence assay when the compound is present, even without the biological target. How can I confirm and mitigate this?

A: This suggests that your compound may be autofluorescent. Pyrimidine rings can possess intrinsic fluorescence.[3] Here’s how to address this:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, without any of the biological components of the assay. This will quantify its autofluorescence.

  • Spectral Scanning: If your plate reader has this capability, perform an excitation and emission scan of your compound to determine its fluorescence spectrum. This can help in selecting filter sets that minimize the overlap with your assay's fluorophore.

  • Use a Different Assay Readout: If autofluorescence is significant and cannot be avoided by changing filter sets, consider switching to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.[2]

  • Counter-Screening: Perform a counter-screen to definitively identify the mechanism of interference.

G compound This compound autofluorescence autofluorescence compound->autofluorescence quenching quenching compound->quenching inner_filter inner_filter compound->inner_filter false_positive false_positive autofluorescence->false_positive false_negative false_negative quenching->false_negative inner_filter->false_negative

References

Technical Support Center: Optimization of 4,6-Diamino-2-hydroxypyrimidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4,6-Diamino-2-hydroxypyrimidine for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound, a pyrimidine derivative, is a versatile chemical compound.[1] It serves as a building block in the synthesis of various organic molecules, including heterocyclic compounds and peptides.[1] In a research context, its derivatives have been investigated for a range of biological activities, including potential as anticancer agents and inhibitors of protein kinases.[1] It has also been identified as an inhibitor of GTP cyclohydrolase I, which blocks the synthesis of tetrahydrobiopterin (BH4), a cofactor for inducible nitric oxide synthase (iNOS).[2] This inhibitory action allows researchers to study the roles of BH4 and iNOS in various cellular processes.[2][3]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A universal starting concentration cannot be provided as the optimal concentration is highly dependent on the cell line, experimental duration, and the specific biological question being investigated. However, based on studies of similar pyrimidine derivatives, a common approach is to perform a dose-response experiment. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is often used in initial cytotoxicity and bioactivity screenings.[4] For some substituted 2-amino-4,6-dichloropyrimidines, effects on nitric oxide production were observed at concentrations as low as 2.5 µM.[5]

Q3: How do I determine the optimal concentration for my specific cell line and experimental goals?

Determining the optimal concentration requires a systematic approach. The first step is typically to assess the cytotoxicity of the compound on your specific cell line to identify a non-toxic working range. This is often achieved using a cell viability assay, such as the MTT assay.[4] Once a sub-toxic range is established, you can perform functional assays at various concentrations within this range to determine the dose that elicits the desired biological effect.

Q4: What are the potential cytotoxic effects of this compound?

The cytotoxicity of this compound and its derivatives can vary significantly depending on the cell line and the specific chemical structure of the derivative.[6][7] Cytotoxicity is a dose-dependent phenomenon, with higher concentrations more likely to induce cell death.[7] It is crucial to perform cytotoxicity testing on your specific cell line to establish the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of the cells are non-viable.

Q5: How might this compound affect cellular signaling pathways?

This compound has been shown to inhibit the synthesis of tetrahydrobiopterin (BH4).[2] BH4 is a critical cofactor for inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO). By inhibiting BH4 synthesis, this compound can downregulate the expression of iNOS protein and mRNA.[2] This suggests an interaction with the NO signaling pathway. Additionally, in human umbilical vein endothelial cells (HUVEC), it has been observed to suppress the accumulation of cytokine-induced NF-kappaB (p65) in the nucleus, indicating a potential role in modulating the NF-κB signaling pathway.[3]

Troubleshooting Guides

Problem: High level of cell death observed after treatment.

Possible Cause Troubleshooting Step
Concentration is too high, leading to cytotoxicity. Perform a dose-response experiment using a wider range of concentrations, including lower doses, to determine the IC50 value. Use a cell viability assay like the MTT assay to quantify cytotoxicity.[4]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability.[4]
Contamination of the compound or culture. Check the purity of your this compound stock. Ensure aseptic techniques are followed during cell culture and compound preparation.
Cell line is particularly sensitive. Some cell lines are inherently more sensitive to chemical treatments.[7] Consider using a lower starting concentration range for your experiments with this cell line.

Problem: No observable effect of the compound.

Possible Cause Troubleshooting Step
Concentration is too low. Test a higher range of concentrations. The required concentration for a biological effect can be significantly higher than the cytotoxic concentration.
Compound degradation. Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Incorrect experimental endpoint. The time point for observing the effect may be too early or too late. Perform a time-course experiment to determine the optimal incubation time.
Cellular target is not present or is inactive in the chosen cell line. Confirm that your cell line expresses the target of interest (e.g., GTP cyclohydrolase I for BH4 inhibition).[2] Consider using a different cell line known to be responsive.

Problem: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well and between experiments. Use a cell counter for accurate cell quantification.
Inconsistent compound preparation. Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is thoroughly mixed before use.
Fluctuations in cell culture conditions. Maintain consistent incubation conditions (temperature, CO2, humidity).[8] Monitor and record these parameters regularly.
Cell passage number. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Data Presentation

Table 1: Example IC50 Values for Pyrimidine Derivatives in Cancer Cell Lines

Note: The following data is for illustrative purposes and represents the cytotoxicity of various pyrimidine derivatives, not specifically this compound. These values can serve as a reference for designing initial dose-response experiments.

Compound ClassCell Line(s)IC50 Range (µM)Reference
5-substituted 2-amino-4,6-dichloropyrimidinesNot specified2 - 36[5]
Photoswitchable β-hairpin peptides with pyrimidine scaffoldVarious cancer cell linesVaries significantly between open and closed forms[6]
4-amino-thieno[2,3-d]pyrimidinesBALB 3T3>1 - 8.37 (µg/mL)[9]

Experimental Protocols

Protocol: Determining Cytotoxicity using the MTT Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Solvent for dissolving the compound (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot cell viability against compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep treat_cells Treat cells with compound dilutions compound_prep->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate analyze_data Calculate cell viability and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Pathway compound This compound gtpch GTP Cyclohydrolase I compound->gtpch Inhibits bh4 Tetrahydrobiopterin (BH4) Synthesis gtpch->bh4 inos iNOS Expression bh4->inos Required for no Nitric Oxide (NO) Production inos->no

Caption: Inhibition of the iNOS pathway by this compound.

References

Preventing degradation of 4,6-Diamino-2-hydroxypyrimidine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,6-Diamino-2-hydroxypyrimidine during experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure long-term stability, this compound should be stored in a well-closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For solutions, it is advisable to use buffered systems at a neutral pH and store them at refrigerated temperatures (2-8°C).[1]

Q2: What are the initial signs of degradation I should look for in my sample of this compound?

A2: Initial signs of degradation can include a change in the physical appearance of the substance (e.g., color change from white/off-white to yellow or brown), a decrease in the assay value of the active substance, the appearance of new peaks in a chromatogram during HPLC analysis, and a change in the pH of a solution containing the compound.

Q3: What substances are incompatible with this compound and could lead to its degradation?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical degradation.

Q4: How does pH affect the stability of this compound in solution?

A4: Pyrimidine derivatives can be susceptible to hydrolysis under acidic or basic conditions. Therefore, maintaining a neutral pH is crucial for the stability of this compound solutions. It is recommended to use buffered solutions to control the pH during experiments.

Troubleshooting Guides

Issue 1: I am observing a progressive color change in my solid this compound sample over time.

  • Potential Cause: Exposure to light or air (oxidation).

  • Troubleshooting Steps:

    • Ensure the container is tightly sealed and opaque or stored in a dark place.

    • Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • If the color change is significant, it is recommended to re-test the purity of the sample before use.

Issue 2: My experimental results using a this compound solution are inconsistent.

  • Potential Cause: Degradation of the compound in the solution.

  • Troubleshooting Steps:

    • Check Solution Age and Storage: Prepare fresh solutions of this compound for each experiment, if possible. If a stock solution is used, ensure it has been stored properly (refrigerated, protected from light) and is within a validated stability period.

    • Verify Solvent and pH: Confirm that the solvent and any buffer systems used are compatible and maintain a neutral pH.

    • Analyze for Degradants: If possible, analyze the solution using a stability-indicating HPLC method (see Experimental Protocols section) to check for the presence of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[2][3][4][5]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photodegradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.

  • Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Data Presentation:

Stress ConditionTemperature (°C)Duration (hours)Expected Outcome
Acid Hydrolysis6024Potential hydrolysis of amino groups or ring cleavage.
Base Hydrolysis6024Potential hydrolysis of amino groups or ring cleavage.
OxidationRoom Temperature24Formation of N-oxides or ring-opened products.
Thermal (Solution)8048General decomposition.
Thermal (Solid)8048General decomposition.
PhotodegradationRoom Temperature24Formation of various photoproducts.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products. The conditions are adapted from a method for a similar compound.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent hydrophilic C18 column
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water
Mobile Phase B Methanol
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B (linear); 10-12 min: 90% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation studies with the initial mobile phase composition (90% A, 10% B) to an appropriate concentration (e.g., 0.1 mg/mL).

Visualizations

Troubleshooting_Workflow start Start: Degradation Suspected issue Identify Issue: - Color Change (Solid) - Inconsistent Results (Solution) start->issue check_storage Check Storage Conditions: - Light exposure? - Air exposure? - Temperature? issue->check_storage Solid Sample check_solution Check Solution Preparation: - Freshly prepared? - Correct solvent/pH? - Proper storage? issue->check_solution Solution Sample retest_purity Retest Purity (e.g., HPLC) check_storage->retest_purity remediate_storage Remediate Storage: - Use opaque, sealed container - Store in dark, cool, dry place check_storage->remediate_storage prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh analyze_degradants Analyze for Degradants (Stability-Indicating HPLC) check_solution->analyze_degradants retest_purity->remediate_storage Purity Low end End: Problem Resolved retest_purity->end Purity OK prepare_fresh->end adjust_protocol Adjust Experimental Protocol: - Use fresh solutions - Buffer pH analyze_degradants->adjust_protocol remediate_storage->end adjust_protocol->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential_Degradation_Pathways parent This compound hydrolysis Hydrolysis Products (e.g., 2,4,6-Trihydroxypyrimidine) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation Oxidizing Agents (e.g., H₂O₂ Air) photodegradation Photodegradation Products (e.g., dimers, rearranged structures) parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways of this compound.

References

Refining analytical methods for 4,6-Diamino-2-hydroxypyrimidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the quantification of 4,6-Diamino-2-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UV-Vis Spectrophotometry can also be used for simpler matrices where high specificity is not required.

Q2: Which HPLC column is most suitable for the analysis of this compound?

A2: A reverse-phase C18 column is a good choice for separating this compound. For this highly polar compound, a column with enhanced polar retention, such as a hydrophilic C18 column (e.g., YMC-Pack ODS-AQ), is recommended to achieve better retention and peak shape.[1]

Q3: What are the typical mobile phases for HPLC analysis of this compound?

A3: For HPLC-UV analysis, a mobile phase consisting of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic modifier like methanol is effective.[1] For LC-MS/MS, a volatile mobile phase is necessary. A common choice is a mixture of water and acetonitrile, with a small amount of a volatile acid like acetic acid (e.g., 0.1%) to aid in protonation for mass spectrometry.[2]

Q4: What is the optimal detection wavelength for this compound using a UV detector?

A4: this compound and its derivatives exhibit strong UV absorbance. Detection wavelengths of 200 nm and 210 nm have been successfully used.[1] Spectroscopic studies of similar dihydroxypyrimidine derivatives show absorption maxima around 252-254 nm, which could also be a suitable wavelength for detection.[3][4]

Q5: For LC-MS/MS analysis, which ionization mode is preferred?

A5: Electrospray ionization (ESI) in the positive ion mode is recommended. The amino groups on the pyrimidine ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]+.[2]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for purity testing and quantification in bulk materials and simple formulations.

Chromatographic Conditions:

ParameterValue
Chromatographic Column YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm[1]
Mobile Phase A: 20mM Potassium Dihydrogen Phosphate (aqueous) B: Methanol[1]
Elution Gradient Elution
Flow Rate 1.0 mL/min[1]
Column Temperature 45 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 1 µL[1]

Sample Preparation:

  • Prepare a diluent of acetonitrile and water at a 1:1 (v/v) ratio.

  • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a sample solution with a concentration of approximately 2 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Chromatographic Column Acclaim RSLC 120 C18, 100 x 2.0 mm, 2.2 µm[2]
Mobile Phase A: 0.1% Acetic Acid in Water B: Acetonitrile[2]
Elution Gradient Elution
Flow Rate 0.2 mL/min[2]
Column Temperature 20-50 °C[2]
Injection Volume 2 µL[2]
Ion Source Electrospray Ionization (ESI), Positive Ion Mode[2]
Detection Mode Selected Reaction Monitoring (SRM)[2]
Quantitative Ion Pair m/z 128.08 → m/z 60.17[2]

Data Presentation

Performance Comparison of Analytical Methods

The following table provides a comparison of typical performance characteristics for different analytical methods used for quantifying pyrimidine derivatives. The data is based on a validated method for a structurally similar compound, 4,6-diethoxypyrimidine, and serves as a general guideline.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 99.0% - 101.0%98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.17 ng/mL[2]~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.33 ng/mL[2]~1.5 µg/mL
Specificity HighVery HighModerate

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing of Standard/Sample dissolve Dissolution in Appropriate Solvent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC/LC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for quantification of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Common HPLC/LC-MS Issues problem Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape retention_time Retention Time Drift problem->retention_time no_peaks No Peaks or Low Signal problem->no_peaks baseline_noise Baseline Noise/Drift problem->baseline_noise cause_ps1 Cause: Column Overload Solution: Dilute Sample peak_shape->cause_ps1 cause_ps2 Cause: Secondary Interactions Solution: Adjust Mobile Phase pH peak_shape->cause_ps2 cause_rt1 Cause: Mobile Phase Inconsistency Solution: Prepare Fresh Mobile Phase retention_time->cause_rt1 cause_rt2 Cause: Temperature Fluctuation Solution: Use Column Oven retention_time->cause_rt2 cause_np1 Cause: Injection Issue Solution: Check Syringe/Injector no_peaks->cause_np1 cause_np2 Cause: Detector Off/Incorrect Settings Solution: Verify Detector Parameters no_peaks->cause_np2 cause_bn1 Cause: Air Bubbles in System Solution: Degas Mobile Phase baseline_noise->cause_bn1 cause_bn2 Cause: Contaminated Mobile Phase Solution: Use High-Purity Solvents baseline_noise->cause_bn2

Caption: Troubleshooting flowchart for HPLC/LC-MS analysis.

Peak Shape and Retention Time Issues
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary silanol interactions on the column. - Column overload.- Use a mobile phase with a lower pH to protonate the amino groups. - Dilute the sample.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase.
Peak Splitting - Clogged column inlet frit. - Void in the column packing.- Reverse flush the column (if permissible). - Replace the column.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column with at least 10 column volumes of mobile phase.
Sensitivity and Baseline Issues
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - No sample injected (injector issue). - Detector is off or not set correctly. - Sample degradation.- Check the autosampler and syringe. - Verify detector settings (wavelength for UV, ion transitions for MS). - Prepare a fresh sample and standard.
Noisy Baseline - Air bubbles in the pump or detector. - Contaminated or improperly prepared mobile phase.- Degas the mobile phase. - Use HPLC-grade solvents and fresh, high-purity mobile phase additives.
Drifting Baseline - Poor column equilibration. - Contamination in the detector flow cell.- Increase column equilibration time. - Flush the system with a strong solvent like isopropanol.
Ghost Peaks - Contamination in the injector or column from a previous run.- Run a blank gradient with a strong solvent to wash the column. - Clean the injector port.
LC-MS Specific Issues
Problem Potential Cause Recommended Solution
Low Signal/Ion Suppression - Matrix effects from co-eluting compounds. - Inefficient ionization.- Improve sample cleanup (e.g., using solid-phase extraction). - Dilute the sample to reduce matrix concentration.[5] - Optimize mobile phase pH to enhance protonation.
Poor Reproducibility - Inconsistent sample preparation. - Fluctuations in the ion source.- Use an internal standard for quantification. - Clean the ion source.

References

Validation & Comparative

Validating the Purity of 4,6-Diamino-2-hydroxypyrimidine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4,6-Diamino-2-hydroxypyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. We present a robust HPLC method, compare its performance with a hypothetical alternative, and provide detailed experimental protocols to support your analytical workflows.

Comparative Analysis of HPLC Methods

A stability-indicating HPLC method is essential for separating the main component from any potential process-related impurities and degradation products.[1][2][3] Below is a comparison of a primary reversed-phase HPLC (RP-HPLC) method and a hypothetical alternative method using a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for retaining highly polar compounds like pyrimidine derivatives.[4]

ParameterMethod A: RP-HPLCMethod B: HILIC (Alternative)
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmHILIC, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution 5% B to 40% B over 20 min95% B to 70% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL5 µL
Retention Time (Main Peak) 8.5 min6.2 min
Resolution (Main Peak/Impurity 1) 2.83.5
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) > 5000> 4500

Experimental Protocols

Method A: Reversed-Phase HPLC (RP-HPLC)

This method is designed to provide robust separation of this compound from potential non-polar and moderately polar impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_standard Prepare Reference Standard Solution hplc_setup Set Up HPLC System & Equilibrate Column prep_standard->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup inject_standard Inject Standard Solution hplc_setup->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity report Generate Final Report calculate_purity->report

References

Comparing the efficacy of 4,6-Diamino-2-hydroxypyrimidine with other GTP cyclohydrolase I inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4,6-Diamino-2-hydroxypyrimidine and other modulators of the rate-limiting enzyme in tetrahydrobiopterin synthesis.

This guide provides a comparative overview of the efficacy of this compound (DAHP), a well-characterized inhibitor of GTP cyclohydrolase I (GCH1), and other compounds reported to modulate the activity of this key enzyme. GCH1 is the first and rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzymatic reactions, including the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide.[1] Given its central role in these pathways, GCH1 has emerged as a significant therapeutic target for a range of disorders, including neurological diseases, pain, and cancer.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and selection of GCH1 inhibitors for research and development purposes.

Quantitative Comparison of GCH1 Inhibitors

The following table summarizes the available quantitative data for the inhibition of GTP cyclohydrolase I by various compounds. It is important to note that direct comparative studies across a wide range of inhibitors are limited in the publicly available literature. The inhibitory constants (IC50 and Ki) are highly dependent on the specific assay conditions, including substrate concentration, enzyme source, and the presence of regulatory proteins like GTP cyclohydrolase feedback regulatory protein (GFRP).[4][5]

CompoundType of InhibitionIC50KiSource SpeciesNotes
This compound (DAHP) Competitive with GTP~300 µMNot specifiedHumanAlso exhibits a potent indirect inhibitory mechanism in the presence of GFRP.[4]
N-Acetylserotonin Not specifiedNot specifiedNot specifiedNot specifiedImplicated in neuroprotection; its direct inhibitory effect on GCH1 is not well-quantified in the reviewed literature.[6][7][8]
Diaminopyrimidine Derivatives VariesVariesVariesCryptosporidium parvum (for DHFR)A broad class of compounds with diverse biological activities. While some have been explored as inhibitors of other enzymes like dihydrofolate reductase (DHFR) and MK2, specific and potent GCH1 inhibitors from this class require further characterization.[9][10][11]

Note on IC50 and Ki: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value, or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to an enzyme. The relationship between IC50 and Ki is influenced by the concentration of the substrate and the mechanism of inhibition, as described by the Cheng-Prusoff equation.[5][12] For competitive inhibitors, the IC50 value increases with increasing substrate concentration.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying GCH1 inhibition, the following diagrams have been generated using the DOT language for Graphviz.

GCH1_Signaling_Pathway cluster_synthesis Tetrahydrobiopterin (BH4) Synthesis cluster_function BH4-Dependent Pathways cluster_inhibition Inhibition GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) (Rate-Limiting Step) GTP->GCH1 DHNP 7,8-Dihydroneopterin Triphosphate GCH1->DHNP PTS 6-Pyruvoyltetrahydropterin Synthase (PTPS) DHNP->PTS SR Sepiapterin Reductase (SR) PTS->SR BH4 Tetrahydrobiopterin (BH4) SR->BH4 AAH Aromatic Amino Acid Hydroxylases (e.g., TH, TPH) BH4->AAH NOS Nitric Oxide Synthases (NOS) BH4->NOS Neurotransmitters Dopamine, Serotonin AAH->Neurotransmitters NO Nitric Oxide (NO) NOS->NO DAHP This compound (DAHP) DAHP->GCH1 Inhibits

Caption: GTP Cyclohydrolase I (GCH1) signaling pathway.

GCH1_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Purified Recombinant GCH1 or Cell Lysate Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme_Prep->Incubation Substrate_Prep GTP Solution Substrate_Prep->Incubation Inhibitor_Prep Test Compounds (e.g., DAHP) Inhibitor_Prep->Incubation Oxidation Oxidize Dihydroneopterin Triphosphate to Neopterin Incubation->Oxidation Deproteination Deproteinate Sample Oxidation->Deproteination HPLC HPLC with Fluorescence or Electrochemical Detection Deproteination->HPLC Data_Analysis Quantify Neopterin Peak and Calculate % Inhibition HPLC->Data_Analysis

Caption: Experimental workflow for GCH1 inhibitor screening.

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of GCH1 inhibitors based on methods described in the literature.[13][14][15] This protocol typically involves measuring the product of the GCH1-catalyzed reaction, which is then oxidized to a stable, fluorescent compound for quantification.

GTP Cyclohydrolase I Activity Assay

Objective: To measure the enzymatic activity of GCH1 in the presence and absence of inhibitors.

Materials:

  • Purified recombinant GCH1 or cell/tissue lysates containing GCH1.

  • Guanosine 5'-triphosphate (GTP) solution.

  • Test compounds (potential inhibitors) dissolved in an appropriate solvent.

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.3 M KCl and 2.5 mM EDTA).[13]

  • Iodine solution (e.g., 1% I2 in 2% KI).

  • Ascorbic acid solution.

  • High-performance liquid chromatography (HPLC) system equipped with a fluorescence or electrochemical detector.

  • Reversed-phase C18 HPLC column.

Procedure:

  • Enzyme Preparation: Prepare dilutions of the purified GCH1 enzyme or cell/tissue lysate in the reaction buffer.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing the reaction buffer, a fixed concentration of GTP (e.g., 100 µM), and varying concentrations of the test inhibitor. Include a control reaction with no inhibitor.

  • Initiation of Reaction: Add the GCH1 enzyme preparation to the reaction mixtures to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 60 minutes) in the dark.

  • Reaction Termination and Oxidation: Stop the reaction by adding an acidic iodine solution. This step also oxidizes the unstable product, 7,8-dihydroneopterin triphosphate, to the fluorescent and more stable molecule, neopterin triphosphate.

  • Reduction of Excess Iodine: Add ascorbic acid to reduce excess iodine.

  • Deproteination: Precipitate proteins by adding a strong acid (e.g., trichloroacetic acid or perchloric acid). Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.

  • Quantification: Separate the reaction products using a reversed-phase C18 column with an appropriate mobile phase. Detect and quantify the neopterin peak using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm) or an electrochemical detector.[14]

  • Data Analysis: Calculate the percentage of GCH1 inhibition for each concentration of the test compound by comparing the neopterin peak area to that of the control reaction. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy

The in vivo efficacy of GCH1 inhibitors has been investigated in various animal models of disease, including pain and cancer. For instance, administration of DAHP has been shown to reduce tumor growth and angiogenesis in mouse models of colon cancer.[3] In models of neuropathic pain, inhibiting BH4 synthesis through GCH1 blockade has been demonstrated to alleviate pain hypersensitivity. The evaluation of in vivo efficacy typically involves administering the inhibitor to the animal model and assessing relevant physiological or behavioral endpoints.

Clinical Trials

The clinical development of specific GCH1 inhibitors is still in its early stages. While the GCH1/BH4 pathway is a recognized therapeutic target, and BH4 supplementation (sapropterin) is an approved treatment for certain metabolic disorders, there is a lack of publicly available information on late-stage clinical trials for a range of GCH1 inhibitory drugs for indications such as chronic pain or cancer.[1][16] The complexity of the GCH1 enzyme structure presents challenges for the design of small molecule inhibitors.[2] Future research and clinical investigations are necessary to fully elucidate the therapeutic potential of targeting GCH1.

Conclusion

This compound (DAHP) remains a widely used tool for the in vitro and in vivo study of GTP cyclohydrolase I. However, the landscape of potent and selective GCH1 inhibitors is still evolving. This guide provides a foundational comparison based on available data, highlighting the need for further research to identify and characterize novel GCH1 inhibitors with improved therapeutic profiles. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to contribute to this important area of drug discovery.

References

A Comparative Guide to 4,6-Diamino-2-hydroxypyrimidine and 2,4-Diamino-6-chloropyrimidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4,6-diamino-2-hydroxypyrimidine and 2,4-diamino-6-chloropyrimidine, two critical building blocks in medicinal chemistry and pharmaceutical development. We will delve into their synthesis, reactivity, and applications, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction

This compound and 2,4-diamino-6-chloropyrimidine are structurally related pyrimidine derivatives that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules. The key distinction lies in the substituent at the 6-position (a hydroxyl group vs. a chlorine atom), which dictates their respective reactivity and synthetic utility. While the hydroxypyrimidine is a stable precursor, the chloropyrimidine is a highly reactive intermediate primed for nucleophilic substitution. 2,4-Diamino-6-hydroxypyrimidine is the more stable tautomeric form of this compound and is often the starting point for producing its chlorinated counterpart.

Synthesis and Interconversion

The relationship between these two compounds is sequential. 2,4-Diamino-6-hydroxypyrimidine is first synthesized and then converted to the more synthetically versatile 2,4-diamino-6-chloropyrimidine.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine: This compound is typically prepared via the condensation of guanidine with an active methylene compound like ethyl cyanoacetate in the presence of a base.[1][2][3]

Synthesis of 2,4-Diamino-6-chloropyrimidine: The chlorination of 2,4-diamino-6-hydroxypyrimidine is most commonly achieved using phosphorus oxychloride (POCl₃).[4][5][6] This reaction replaces the hydroxyl group with a chlorine atom, a much better leaving group, thereby activating the molecule for subsequent reactions.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Activation Step Guanidine Guanidine DAHP 2,4-Diamino-6-hydroxypyrimidine Guanidine->DAHP EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->DAHP DACP 2,4-Diamino-6-chloropyrimidine DAHP->DACP Chlorination POCl3 POCl₃ POCl3->DACP

Caption: Synthetic relationship between the two pyrimidine derivatives.

Comparative Data

Physical and Chemical Properties
PropertyThis compound2,4-Diamino-6-chloropyrimidine
Synonyms 2,4-Diamino-6-hydroxypyrimidine, DAHP6-Chloro-2,4-diaminopyrimidine, DACP
CAS Number 56-06-4156-83-2
Molecular Formula C₄H₆N₄OC₄H₅ClN₄
Molecular Weight 126.12 g/mol 144.56 g/mol
Appearance Yellow needles or crystalline powderWhite to off-white crystalline powder
Melting Point 260–270 °C (decomposes)[1]199–202 °C[7]
Solubility Sparingly soluble in cold water, soluble in hot water.[8]Moderately soluble in water; more soluble in ethanol and methanol.
Stability Stable under normal conditions.[9]Generally stable but reactive towards nucleophiles.
Synthesis Overview
ParameterSynthesis of 2,4-Diamino-6-hydroxypyrimidineSynthesis of 2,4-Diamino-6-chloropyrimidine
Starting Materials Guanidine nitrate/hydrochloride, Ethyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine
Key Reagent Sodium ethoxide or Sodium methoxidePhosphorus oxychloride (POCl₃)
Solvent Ethanol or MethanolNeat POCl₃
Typical Yield 80–96%[1][2][10]82–85%[4][5][11]
Reaction Conditions Reflux for 2-4 hoursHeat at 97-105°C for 8-17 hours

Reactivity and Applications

The primary difference in the synthetic application of these two molecules stems from the nature of the C6 substituent.

This compound (DAHP): The hydroxyl group at the 6-position is a poor leaving group, making this compound relatively unreactive towards direct nucleophilic substitution at this site. Its main utility is as a precursor. It is a key starting material for synthesizing purine analogs, which are vital in antiviral and anticancer drug development.[3][12] For instance, it can be nitrosated and then reduced to form 2,4,5-triamino-6-hydroxypyrimidine, a direct precursor to guanine.[3]

DAHP_Application DAHP 2,4-Diamino-6- hydroxypyrimidine Nitroso 2,4-Diamino-5-nitroso- 6-hydroxypyrimidine DAHP->Nitroso Nitrosation (NaNO₂, H⁺) Triamino 2,4,5-Triamino-6- hydroxypyrimidine Nitroso->Triamino Reduction (e.g., H₂/Pd-C) Guanine Guanine Triamino->Guanine Ring Closure (e.g., Formic Acid)

Caption: Conversion of DAHP to Guanine, a key purine.

2,4-Diamino-6-chloropyrimidine (DACP): In stark contrast, the chlorine atom at the 6-position is an excellent leaving group, making DACP a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[7] This high reactivity is extensively exploited in the pharmaceutical industry. Its most prominent application is as the key intermediate in the synthesis of Minoxidil , a widely used medication for treating hypertension and androgenic alopecia (hair loss).[13] The chlorine is displaced by the nucleophilic piperidine nitrogen to form the final product.

DACP_Application DACP 2,4-Diamino-6- chloropyrimidine DACP_Oxide 2,4-Diamino-6-chloro- pyrimidine-3-oxide DACP->DACP_Oxide Oxidation (e.g., m-CPBA) Minoxidil Minoxidil DACP_Oxide->Minoxidil Nucleophilic Substitution Piperidine Piperidine Piperidine->Minoxidil

Caption: Key role of DACP in the synthesis of Minoxidil.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
  • Materials: Guanidine hydrochloride, sodium ethoxide, ethyl cyanoacetate, ethanol, glacial acetic acid, water.

  • Procedure:

    • Prepare a solution of sodium ethoxide from sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.[2]

    • After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[2]

    • In a separate flask, dissolve guanidine hydrochloride (1.02 moles) in another equivalent of sodium ethoxide solution.[2]

    • Filter the resulting sodium chloride precipitate and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.[2]

    • Heat the mixture under reflux for 2 hours.[2]

    • Evaporate the mixture to dryness.[2]

    • Dissolve the solid product in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).[2]

    • Upon cooling, the product crystallizes as yellow needles. Filter, wash with cold water, and dry.

  • Expected Yield: 80–82%.[2]

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP) from DAHP
  • Materials: 2,4-Diamino-6-hydroxypyrimidine (DAHP), phosphorus oxychloride (POCl₃), ice water, sodium hydroxide (NaOH) solution, ethyl acetate (EtOAc), sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a flask containing phosphorus oxychloride (9 mL), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).[4][5]

    • Stir the mixture and heat to 97-105°C for 17 hours.[4][5] Some procedures suggest shorter times of 8 hours.

    • After the reaction is complete, cool the mixture and carefully quench by slowly adding it to ice water.[4][5]

    • Stir the aqueous solution at 90°C for 1 hour to hydrolyze any remaining POCl₃.[4][5]

    • Adjust the pH of the solution to 8 with a NaOH solution.[4][5]

    • Extract the product with ethyl acetate (3 x 150 mL).[4][5]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the white solid product.[4][5]

  • Expected Yield: 85%.[4][5]

Protocol 3: Synthesis of Minoxidil from DACP (Illustrative)
  • Note: The synthesis of Minoxidil first requires N-oxidation of DACP.

  • Step 3a: Synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide

    • 2,4-Diamino-6-chloropyrimidine is oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA)[14] or hydrogen peroxide with a catalyst.

  • Step 3b: Nucleophilic Substitution

    • The resulting 2,4-diamino-6-chloropyrimidine-3-oxide (13.08 mol) and piperidine (18.06 kg) are added to a reaction vessel.[13]

    • The mixture is heated to 103°C and refluxed for 4 hours.[13]

    • After the reaction is complete (monitored by TLC), the mixture is cooled to 5°C to induce crystallization.[13]

    • The crude product is collected by filtration, washed, and can be recrystallized from isopropanol/water to yield pure Minoxidil.[13]

  • Expected Yield: High, often quantitative for the crude product.[13]

Conclusion

This compound and 2,4-diamino-6-chloropyrimidine are not so much alternatives as they are sequential partners in synthesis. The hydroxypyrimidine (DAHP) serves as a stable, readily prepared precursor for the more reactive chloropyrimidine (DACP). The choice between them is dictated by the desired transformation:

  • Use this compound (DAHP) as a starting point for building purine-like structures or when the C6 position is not the intended site of reaction. It is the raw material for producing DACP.

  • Use 2,4-Diamino-6-chloropyrimidine (DACP) when the goal is to introduce a nucleophile at the C6 position of the pyrimidine ring. Its activated chloro-substituent makes it the ideal intermediate for synthesizing a vast range of derivatives, exemplified by the industrial production of Minoxidil.

References

A Comparative Guide to 4,6-Diamino-2-hydroxypyrimidine and Alternative Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of pharmacological research, the modulation of nitric oxide (NO) production is a critical area of study due to its diverse physiological and pathological roles. A key enzyme in this pathway is nitric oxide synthase (NOS), which exists in three isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The overproduction of NO, particularly by iNOS, is implicated in various inflammatory diseases and pathological conditions. This guide provides a comparative analysis of 4,6-Diamino-2-hydroxypyrimidine, an indirect inhibitor of NO synthesis, and other prominent direct NOS inhibitors, offering a valuable resource for selecting the appropriate tool for your research needs.

Mechanism of Action: A Tale of Two Strategies

The inhibitors discussed herein employ distinct strategies to curtail nitric oxide production. This compound (also known as 2,4-diamino-6-hydroxypyrimidine or DAHP) acts upstream by targeting GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for all NOS isoforms. By inhibiting GTPCH, DAHP reduces the availability of BH4, thereby indirectly inhibiting NOS activity and subsequent NO production.[1][2]

In contrast, alternatives such as L-NAME, Aminoguanidine, and 1400W directly target the nitric oxide synthase enzymes.

  • L-NAME (Nω-nitro-L-arginine methyl ester): This compound acts as a non-selective NOS inhibitor. It is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NNA), which then competes with the substrate L-arginine for binding to the active site of all NOS isoforms.[3][4]

  • Aminoguanidine: This agent exhibits selectivity for the inducible nitric oxide synthase (iNOS) isoform.[5][6][7] Its mechanism of inactivation involves altering the functionality of the iNOS active site during catalytic turnover.[8]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): Recognized for its high selectivity and potency, 1400W is a slow, tight-binding inhibitor of iNOS.[9][10] It acts as an irreversible or extremely slowly reversible inhibitor that is competitive with L-arginine.[10][11]

Performance Comparison: A Quantitative Look at Inhibition

Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative efficacies. It is important to note that the inhibitory values presented below are from various sources and may not be directly comparable.

InhibitorTargetInhibition MetricValueSelectivity
This compound (DAHP) GTP Cyclohydrolase I--Indirectly affects all NOS isoforms
L-NAME nNOS, eNOS, iNOSIC50 (purified brain NOS, as L-NOARG)1.4 µMNon-selective
Aminoguanidine iNOSIC50 (mouse iNOS)2.1 µMSelective for iNOS (10 to 100-fold less potent on constitutive isoforms)[5]
1400W iNOSKd< 7 nMHighly selective for iNOS (>5000-fold vs eNOS)[10]
nNOSKi2 µM
eNOSKi50 µM

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing NOS inhibition.

G cluster_0 Upstream Regulation cluster_1 Direct NOS Inhibition cluster_2 Downstream Effects GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH BH4 Tetrahydrobiopterin (BH4) GTPCH->BH4 iNOS iNOS BH4->iNOS Cofactor DAHP 4,6-Diamino-2- hydroxypyrimidine (DAHP) DAHP->GTPCH L_Arginine L-Arginine L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Alternatives L-NAME Aminoguanidine 1400W Alternatives->iNOS cGMP cGMP sGC->cGMP Inflammation Inflammation Vasodilation Neurotransmission cGMP->Inflammation

Caption: Signaling pathway of nitric oxide synthesis and inhibition.

G cluster_0 Sample Preparation cluster_1 Nitrite Measurement (Griess Assay) cluster_2 Data Analysis a Cell Culture/ Tissue Homogenate b Induction of iNOS (e.g., with LPS/IFN-γ) a->b c Treatment with Inhibitor (DAHP or Alternatives) b->c d Collect Supernatant c->d e Add Griess Reagent (Sulfanilamide + NED) d->e f Incubate at Room Temp. e->f g Measure Absorbance at ~540 nm f->g i Calculate Nitrite Concentration g->i h Generate Nitrite Standard Curve h->i j Determine % Inhibition/ Calculate IC50 i->j

Caption: Experimental workflow for iNOS inhibition assay.

Experimental Protocols

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of compounds on iNOS activity in cell culture.

1. Cell Culture and iNOS Induction:

  • Plate suitable cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density.
  • Incubate the cells overnight to allow for attachment.
  • To induce iNOS expression, treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a predetermined time (e.g., 24 hours).

2. Inhibitor Treatment:

  • Prepare stock solutions of this compound and alternative inhibitors in a suitable solvent (e.g., DMSO or cell culture medium).
  • Add serial dilutions of the inhibitors to the cells concurrently with or prior to the inflammatory stimulus. Include a vehicle control (solvent only).

3. Nitrite Quantification (Griess Assay):

  • After the incubation period, collect the cell culture supernatant.
  • The concentration of nitrite, a stable breakdown product of NO, is measured as an indicator of NO production.
  • Add Griess reagent (typically a mixture of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[12][13][14]
  • Incubate the mixture at room temperature for 5-10 minutes, protected from light.[12]
  • Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.[13][14]

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Determine the nitrite concentration in the experimental samples from the standard curve.
  • Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the vehicle control.
  • If applicable, calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Conclusion

The choice between this compound and direct NOS inhibitors depends on the specific research question. DAHP offers a tool to investigate the role of the de novo BH4 synthesis pathway in NO production. In contrast, direct inhibitors like L-NAME, aminoguanidine, and 1400W provide varying degrees of selectivity for the NOS isoforms, with 1400W being exceptionally potent and selective for iNOS. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs.

References

Spectroscopic Blueprint: Confirming the Identity of Synthesized 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical checkpoint. This guide provides a comparative framework for the spectroscopic analysis of 4,6-Diamino-2-hydroxypyrimidine (DAHP), a crucial heterocyclic compound. Due to the limited availability of published experimental spectra for DAHP, this guide presents a robust analytical approach leveraging a comparative analysis with its close structural isomer, 2,4-Diamino-6-hydroxypyrimidine, for which more comprehensive data is accessible.

This guide outlines the expected spectroscopic characteristics of DAHP based on theoretical predictions and offers a side-by-side comparison with the experimental data of its isomer. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure accurate and reproducible results.

Comparative Spectroscopic Data Analysis

The structural differences between this compound and its 2,4-diamino isomer, while subtle, will manifest in their respective spectra. The following tables summarize the predicted data for the target compound and the available experimental data for the alternative compound, 2,4-Diamino-6-hydroxypyrimidine.

Table 1: Comparative ¹H NMR Data (Predicted for DAHP vs. Experimental for 2,4-Diamino-6-hydroxypyrimidine in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2,4-Diamino-6-hydroxypyrimidine
Pyrimidine H-5~5.0-5.5~4.8
4-NH₂~6.0-6.5 (broad)~6.1 (broad)
6-NH₂~6.0-6.5 (broad)-
2-NH₂-~5.8 (broad)
2-OH~10.0-11.0 (broad)-
6-OH-~10.5 (broad)

Table 2: Comparative ¹³C NMR Data (Predicted for DAHP vs. Experimental for 2,4-Diamino-6-hydroxypyrimidine in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2,4-Diamino-6-hydroxypyrimidine
C2~160-165~163
C4~155-160~165
C6~155-160~80
C5~85-90~78

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 2,4-Diamino-6-hydroxypyrimidine
O-H Stretch (H-bonded)3200-3400 (broad)3100-3300 (broad)
N-H Stretch3100-3300 (multiple bands)3300-3500 (multiple bands)
C=O Stretch (keto tautomer)~1650-1680~1640
C=N, C=C Stretch (ring)~1550-1650~1580, 1620
N-H Bend~1600-1640~1625

Table 4: Comparative Mass Spectrometry Data

Analysis Predicted Data for this compound Experimental Data for 2,4-Diamino-6-hydroxypyrimidine
Molecular Ion (M⁺) m/z 126m/z 126
Key Fragmentation Pathways Loss of HNCO, HCN, NH₃Loss of HNCO, HCN, NH₃

Experimental Protocols

Accurate spectroscopic data is contingent on pure samples and correctly executed experimental procedures. The following are detailed methodologies for the synthesis of diaminohydroxypyrimidines and the subsequent spectroscopic analyses.

Synthesis of Diaminohydroxypyrimidines

This procedure is adapted from established methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine and is expected to be effective for its 4,6-diamino isomer.[1][2]

Materials:

  • Guanidine hydrochloride or Guanidine nitrate

  • Ethyl cyanoacetate

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous ethanol or Methanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride and stir until the resulting sodium chloride precipitates.

  • Filter the mixture to obtain a clear solution of guanidine in ethanol.

  • In a separate flask, prepare a solution of the sodium salt of ethyl cyanoacetate by reacting ethyl cyanoacetate with sodium ethoxide.

  • Add the guanidine solution to the ethyl sodiocyanoacetate solution.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Evaporate the solvent to dryness.

  • Dissolve the solid residue in boiling water and acidify with glacial acetic acid to a pH of approximately 7.

  • Cool the solution to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum with a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16 or more to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS) [4]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Spectrum Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Visualizing the Workflow

To streamline the process of compound verification, the following diagrams illustrate the logical flow of the synthesis and analysis.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Guanidine + Ethyl Cyanoacetate Cyclization Base-catalyzed Cyclization Reactants->Cyclization Purification Acidification & Crystallization Cyclization->Purification Product Pure Diaminohydroxypyrimidine Purification->Product Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation Sample Synthesized Product NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Comparison Compare with Predicted/Reference Spectra Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

References

Biological activity comparison of 4,6-Diamino-2-hydroxypyrimidine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of 4,6-Diamino-2-hydroxypyrimidine Analogs

This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, intended for researchers, scientists, and professionals in drug development. The information is supported by experimental data from various studies, with detailed methodologies for key assays.

Data on Biological Activities

The biological activities of various diaminopyrimidine derivatives have been evaluated against a range of targets, including protein kinases, enzymes, and microorganisms. The following tables summarize the quantitative data from these studies.

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives

Compound/AnalogTargetCell LineIC50Reference
Compound A12 (Diaminopyrimidine derivative)FAKA549 (Lung Cancer)130 nM[1]
Compound A12 (Diaminopyrimidine derivative)FAKMDA-MB-231 (Breast Cancer)94 nM[2]
Compound 22 (2,4-Diaminopyrimidine derivative)CDK7RS4;11288.0 nM[3]
Compound 22 (2,4-Diaminopyrimidine derivative)CDK7MM.1S174.6 nM[3]
Compound 22 (2,4-Diaminopyrimidine derivative)CDK7Mino37.5 nM[3]
Compound 22 (2,4-Diaminopyrimidine derivative)CDK7Jeko-1168.7 nM[3]
XYZ-I-73 (Pyrimidine nucleoside analog)-MiaPaCa-2 (Pancreatic Cancer)3.6 ± 0.4 μM[4]
2,4-diamino-6-(5-chloro-2-methylphenyl)-N4-(4-trifluoromethyl)phenyl)pyrimidine-DU145 (Prostate Cancer)0.23 µM[5]
Tetralin-6-yl pyrimidine 38-Hep G2 (Liver Cancer)8.66 μg/mL[5]
Tetralin-6-yl pyrimidine 39-Hep G2 (Liver Cancer)7.11 μg/mL[5]

Table 2: Enzyme Inhibitory Activity of Diaminopyrimidine Derivatives

Compound/AnalogTarget EnzymeIC50Reference
Compound 22 (2,4-Diaminopyrimidine derivative)CDK77.21 nM[3]
Compound 13g (4,6-Diaminopyrimidine derivative)BACE11.4 μM[6]
Pyrimidine-pyridine hybrid 25COX-20.89 µM[7]
Pyrimidine-pyridine hybrid 27COX-20.62 µM[7]
Pyrimidine-pyridine hybrid 29COX-20.25 µM[7]

Table 3: Antimicrobial Activity of Diaminopyrimidine Derivatives

Compound/AnalogOrganismMICReference
Compound 16l (2,4-Diaminopyrimidine derivative)Mycobacterium tuberculosis H37Ra6.25 μg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives

This protocol describes a general five-step synthesis for a class of diaminopyrimidine derivatives, starting from 2,4-diamino-6-hydroxypyrimidine.[8]

  • Chlorination: 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.[8]

  • Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alcohol in the presence of a base like sodium hydride in dry DMSO, to introduce a desired side chain.[8]

  • Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in dry acetonitrile.[8]

  • Suzuki Reaction: A Suzuki cross-coupling reaction is performed to introduce an aryl group at the 5-position.[7]

  • Deprotection: Any protecting groups used on the side chains are removed to yield the final product.[8]

Cell Viability and Cytotoxicity (MTT) Assay

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[9][10][11]

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for 48 to 72 hours.[9]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.[10]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using a FRET-based assay.[3]

  • Assay Preparation: The assay is typically performed in a 96-well plate format.[10]

  • Incubation: The test compound is pre-incubated with the target kinase (e.g., CDK7) in a reaction buffer.[3][10]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid for COX enzymes).[10]

  • Detection: The reaction progress is monitored using a colorimetric or fluorometric detection kit and a microplate reader.[10]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

  • Preparation: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[10]

Visualizations

The following diagrams illustrate key processes and pathways related to the biological evaluation of diaminopyrimidine analogs.

experimental_workflow cluster_synthesis Synthesis Start 2,4-Diamino-6- hydroxypyrimidine Step1 Chlorination (POCl3) Start->Step1 Intermediate1 2,4-Diamino-6- chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 2,4-Diamino-6- substituted pyrimidine Step2->Intermediate2 Step3 Iodination (NIS) Intermediate2->Step3 Intermediate3 5-Iodo-2,4-diamino-6- substituted pyrimidine Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 Final_Product 2,4-Diamino-5-aryl-6- substituted pyrimidine Step4->Final_Product

Caption: General synthesis workflow for 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives.

signaling_pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Diaminopyrimidine Analog Inhibitor->Kinase

Caption: General mechanism of kinase inhibition by diaminopyrimidine analogs.

mtt_assay_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Diaminopyrimidine Analog (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

References

Reproducibility in Experiments with 4,6-Diamino-2-hydroxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount to ensuring the validity and reliability of scientific findings. This guide provides a comparative analysis of experimental reproducibility concerning 4,6-Diamino-2-hydroxypyrimidine, a key building block in the synthesis of various biologically active compounds. We delve into its synthesis, characterization, and application, comparing its performance with relevant alternatives and providing detailed experimental data to support these comparisons.

Challenges in Reproducibility

The synthesis of pyrimidine derivatives, while well-established, can present reproducibility challenges. The Biginelli reaction, a common method for pyrimidine synthesis, is known to be sensitive to reaction conditions, with minor variations in catalysts, solvents, and temperature potentially leading to significant differences in yield and purity. Furthermore, the stability of diaminopyrimidine compounds, such as this compound, can be a concern. For instance, some pyrimidine derivatives are known to be unstable in common laboratory solvents like DMSO, which can affect the consistency of results in biological assays.

Synthesis and Characterization: A Comparative Overview

The synthesis of this compound and its analogs is a critical first step in many research pipelines. The reproducibility of this synthesis directly impacts the quality and consistency of downstream applications. Below, we compare common synthetic routes and analytical methods for this compound and a representative alternative, 2,4-Diamino-6-hydroxypyrimidine.

Table 1: Comparison of Synthetic Protocols for Diaminohydroxypyrimidines

ParameterThis compound2,4-Diamino-6-hydroxypyrimidineReference
Starting Materials Guanidine hydrochloride, MalononitrileGuanidine nitrate, Ethyl cyanoacetate[1]
Reaction Type CondensationCondensation[1]
Solvent MethanolEthanol[1]
Catalyst/Base Sodium methoxideSodium ethoxide[1]
Reaction Time 4 hours (reflux)2 hours (reflux)[1]
Reported Yield ~95%80-82%[1]
Reported Purity 99.1%High purity (analytical grade)[1]

Table 2: Comparison of Analytical Methods for Characterization

Analytical MethodThis compoundAlternative: 2,4-Diamino-6-hydroxypyrimidineKey Considerations for Reproducibility
HPLC Commonly used for purity assessment and quantification.Widely used for purity determination.Mobile phase composition, column type, and detector settings must be strictly controlled.
NMR Spectroscopy Essential for structural confirmation.Used for structural elucidation.Solvent choice and sample concentration can influence spectral resolution.
Mass Spectrometry Confirms molecular weight.Used for molecular weight determination.Ionization method can affect fragmentation patterns.
FTIR Spectroscopy Identifies functional groups.Used for functional group analysis.Sample preparation (e.g., KBr pellet) can impact spectral quality.

Application in Kinase Inhibition: A Performance Comparison

Diaminopyrimidines are a well-established scaffold for the development of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas. The performance of these inhibitors is highly dependent on their chemical structure. Here, we compare the inhibitory activity of a series of diaminopyrimidine derivatives against various kinases.

Table 3: Comparative Inhibitory Activity (IC50) of Diaminopyrimidine-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC50 (nM)Reference
2,4-DiaminopyrimidineFAK130[2]
2,4-DiaminopyrimidineFAK94[2]
2,4-DiaminopyrimidineMTHFD211[3]
2,4-DiaminopyrimidineMTHFD2254[3]
2,4-DiaminopyrimidineMTHFD10.5[3]
2,4-DiaminopyrimidineMTHFD189[3]
2,4-DiaminopyrimidineCDK77.21[4]
2,4-DiaminopyrimidineCDK7272.30[4]

Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental methodologies are provided below.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine[1]
  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of sodium in 250 ml of anhydrous ethanol.

  • Reaction Mixture Preparation: After the sodium has completely dissolved, cool the solution and add 113 g of ethyl cyanoacetate. In a separate flask, prepare another solution of sodium ethoxide with the same concentration and add 97 g of guanidine hydrochloride.

  • Filtration and Combination: Filter the sodium chloride precipitate from the second solution and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.

  • Reaction: Heat the combined mixture under reflux for 2 hours.

  • Work-up: Evaporate the solvent to dryness. Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

  • Isolation: Cool the solution to allow the product to crystallize. Collect the yellow needles by filtration. This process yields 101–103 g (80–82%) of 2,4-Diamino-6-hydroxypyrimidine.

In Vitro Kinase Inhibition Assay
  • Reaction Mixture: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the diaminopyrimidine test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Measure the kinase activity using a suitable detection method, such as a fluorescence-based assay that quantifies the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Assay synthesis Synthesis of Diaminopyrimidine purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr ms Mass Spec (MW) purification->ms assay In Vitro Kinase Assay ms->assay ic50 IC50 Determination assay->ic50

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of diaminopyrimidine derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->RAF

Caption: A simplified diagram of a kinase signaling pathway often targeted by diaminopyrimidine-based inhibitors.

References

Benchmarking 4,6-Diamino-2-hydroxypyrimidine: A Comparative Analysis Against Gold-Standard Hair Growth Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,6-Diamino-2-hydroxypyrimidine against established standards in the field of hair growth stimulation. Due to a lack of direct experimental data on the biological performance of this compound in this context, this document presents a hypothetical benchmarking framework based on its structural similarities to known hair growth promoters, Minoxidil and its derivative, Kopexil (2,4-Diamino Pyrimidine-3-Oxide). The objective is to provide a comprehensive guide for researchers interested in evaluating the potential of this compound and to outline the necessary experimental protocols for such an investigation.

Introduction to this compound and Known Standards

This compound is a pyrimidine derivative. While its primary documented role is as a chemical intermediate, its structural resemblance to potent hair growth stimulants warrants an investigation into its potential biological activity. The diamino pyrimidine scaffold is a key feature in several compounds known to influence the hair follicle cycle.

The primary benchmark for this comparison is Minoxidil , a widely used and FDA-approved topical treatment for androgenetic alopecia. Originally developed as an antihypertensive drug, its hair growth-promoting side effects led to its repurposing. Minoxidil is known to increase blood flow to the scalp and prolong the anagen (growth) phase of hair follicles.[1][2] Another relevant standard is Kopexil (2,4-Diamino Pyrimidine-3-Oxide) , a molecule structurally related to Minoxidil, which is used in cosmetic formulations to improve hair vitality by targeting perifollicular fibrosis.[3]

This guide will compare the known performance of Minoxidil with the hypothetical potential of this compound, providing a roadmap for future research.

Comparative Performance Data

The following table summarizes the known clinical efficacy of Minoxidil. The data for this compound is presented as "To Be Determined" to highlight the need for experimental validation.

Performance MetricMinoxidil (5% Topical Solution)This compoundData Source
Mean Change in Total Hair Count (per cm²) at 16 weeks Increase of ~20-30 hairsTo Be DeterminedClinical Trials
Patient-Reported Improvement in Hair Growth Significant improvement reported by >60% of usersTo Be DeterminedClinical Trials
Time to Visible Results 2-4 months of continuous use[4]To Be DeterminedClinical Observations
Primary Mechanism of Action Potassium channel opening, increased blood flow, upregulation of growth factors[1][2]Hypothetical: Similar to Minoxidil/KopexilIn vitro/In vivo studies

Signaling Pathways and Mechanism of Action

The established mechanism of action for Minoxidil involves multiple pathways that collectively stimulate hair growth. It is hypothesized that this compound, due to its structural similarities, might engage similar or related pathways.

Established Signaling Pathway of Minoxidil

Minoxidil's active metabolite, minoxidil sulfate, acts as a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. This enhanced microcirculation is believed to improve the delivery of nutrients and oxygen. Furthermore, Minoxidil is thought to upregulate growth factors such as Vascular Endothelial Growth Factor (VEGF), which plays a role in folliculogenesis. It also helps to prolong the anagen phase of the hair cycle.[1][2]

cluster_0 Minoxidil Signaling Cascade Minoxidil Minoxidil Sulfotransferase (SULT1A1) Sulfotransferase (SULT1A1) Minoxidil->Sulfotransferase (SULT1A1) Metabolized by Minoxidil Sulfate (Active Metabolite) Minoxidil Sulfate (Active Metabolite) Sulfotransferase (SULT1A1)->Minoxidil Sulfate (Active Metabolite) ATP-sensitive K+ channels ATP-sensitive K+ channels Minoxidil Sulfate (Active Metabolite)->ATP-sensitive K+ channels Opens Upregulation of Growth Factors (e.g., VEGF) Upregulation of Growth Factors (e.g., VEGF) Minoxidil Sulfate (Active Metabolite)->Upregulation of Growth Factors (e.g., VEGF) Vasodilation & Increased Blood Flow Vasodilation & Increased Blood Flow ATP-sensitive K+ channels->Vasodilation & Increased Blood Flow Hair Growth Hair Growth Vasodilation & Increased Blood Flow->Hair Growth Prolonged Anagen Phase Prolonged Anagen Phase Upregulation of Growth Factors (e.g., VEGF)->Prolonged Anagen Phase Prolonged Anagen Phase->Hair Growth

Caption: Minoxidil's mechanism of action for hair growth stimulation.

Experimental Protocols

To benchmark the performance of this compound, a series of in vitro and in vivo experiments would be required. The following protocols are based on standard methodologies used to evaluate hair growth-promoting agents.

In Vitro Hair Follicle Culture Assay

Objective: To assess the direct effect of this compound on the elongation of isolated human hair follicles.

Methodology:

  • Human scalp samples are obtained from consenting donors undergoing cosmetic surgery.

  • Individual anagen hair follicles are isolated under a microscope.

  • Follicles are cultured in Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.

  • Test compound (this compound) is added to the culture medium at various concentrations. Minoxidil is used as a positive control, and the vehicle (e.g., DMSO) as a negative control.

  • The length of the hair shaft is measured daily for 7-10 days.

  • At the end of the experiment, follicles can be processed for histological analysis to assess morphology and cell proliferation (e.g., Ki-67 staining).

In Vivo Mouse Hair Growth Assay

Objective: To evaluate the effect of topical this compound on inducing and prolonging the anagen phase in a mouse model.

Methodology:

  • The dorsal skin of C57BL/6 mice (7 weeks old, in the telogen phase of the hair cycle) is depilated.

  • Mice are randomly assigned to treatment groups: Vehicle control, 5% Minoxidil (positive control), and various concentrations of this compound.

  • The respective solutions are applied topically to the depilated dorsal skin once daily for 3-4 weeks.

  • Hair growth is monitored and can be quantified by visual scoring or digital image analysis. The darkening of the skin indicates the induction of the anagen phase.

  • At the end of the study, skin samples are collected for histological analysis to determine the number and stage of hair follicles.

Workflow for Benchmarking this compound

The following diagram illustrates the proposed workflow for a comprehensive evaluation of this compound's potential as a hair growth stimulant.

cluster_workflow Experimental Workflow In_Vitro_Screening In Vitro Screening (Hair Follicle Culture) Dose_Response_Analysis Dose-Response Analysis In_Vitro_Screening->Dose_Response_Analysis In_Vivo_Studies In Vivo Studies (Mouse Model) Dose_Response_Analysis->In_Vivo_Studies Histological_Analysis Histological Analysis In_Vivo_Studies->Histological_Analysis Comparative_Data_Analysis Comparative Data Analysis vs. Minoxidil Histological_Analysis->Comparative_Data_Analysis Preclinical_Safety_Assessment Preclinical Safety Assessment Comparative_Data_Analysis->Preclinical_Safety_Assessment

Caption: Proposed workflow for evaluating this compound.

Conclusion

While this compound is not currently established as a hair growth stimulant, its chemical structure, which is analogous to that of known effectors of hair follicle activity, suggests that it is a candidate worthy of investigation. This guide provides a framework for such an investigation by benchmarking it against the well-characterized performance of Minoxidil. The provided experimental protocols offer a starting point for researchers to systematically evaluate the efficacy and mechanism of action of this compound. Should this compound demonstrate positive results in these assays, it could represent a novel therapeutic agent for alopecia. Further studies would then be required to determine its safety and clinical efficacy in humans.

References

Literature review comparing different synthesis methods for 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

4,6-Diamino-2-hydroxypyrimidine, an important heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The efficiency of its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different reported methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthesis Methods

The primary synthetic routes to this compound involve the condensation of a guanidine salt with a C3-dicarbonyl compound or its equivalent. The choice of starting materials and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a summary of the key quantitative data from various reported methods.

Method Starting Materials Base/Solvent Reaction Time Temperature Yield (%) Reference
Method A Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxide / Ethanol2 hoursReflux80-82%[1][2]
Method B Guanidine nitrate, Methyl cyanoacetateSodium methoxide / Methanol4 hoursReflux95%[2]
Method C Guanidine hydrochloride, Dimethyl malonateSodium methoxide / Methanol2-3 hoursRefluxNot directly reported for final product[3][4]
Method D Malononitrile, GuanidineNot specifiedNot specifiedNot specifiedNot specified[5]

Note: The yield for Method C is for the intermediate 2-amino-4,6-dihydroxypyrimidine, which is structurally different from the target compound of this review. Method D is a proposed pathway without specific experimental data provided in the search results.

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes identified.

Method A: From Guanidine hydrochloride and Ethyl cyanoacetate [1][2]

  • Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask fitted with a reflux condenser.

  • Reaction Mixture Preparation: After the sodium has completely dissolved, the solution is cooled, and 113 g (1 mole) of ethyl cyanoacetate is added. In a separate flask, another solution of sodium ethoxide is prepared using the same amounts of sodium and ethanol. To this second solution, 97 g (1.02 moles) of guanidine hydrochloride is added.

  • Reaction Execution: The sodium chloride precipitate from the second solution is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. The resulting mixture is heated under reflux for 2 hours.

  • Work-up and Isolation: The reaction mixture is evaporated to dryness. The solid residue is dissolved in 325 ml of boiling water and acidified with 67 ml of glacial acetic acid. Upon cooling, the product crystallizes as yellow needles. The product is collected by filtration, washed, and dried to yield 101–103 g (80–82%) of this compound.

Method B: From Guanidine nitrate and Methyl cyanoacetate [2]

  • Reaction Setup: In a four-necked flask, 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide are combined and stirred for 1 hour under heating.

  • Addition of Reactant: While the mixture is at reflux, methyl cyanoacetate is added dropwise.

  • Reaction and Isolation: The mixture is refluxed for an additional 4 hours. After the reaction is complete, the methanol is distilled off. 800 ml of water is added to the residue, and the pH is adjusted to 9 with hydrochloric acid, followed by adjustment to pH 7 with 50% acetic acid.

  • Product Collection: The solution is cooled to 5-10°C, and the precipitated product is collected by filtration, washed with water, and dried to obtain 120 g of the final product (95% yield).

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Method_A cluster_reactants Reactants cluster_reagents Reagents & Conditions Guanidine_HCl Guanidine Hydrochloride Reaction Condensation Guanidine_HCl->Reaction Et_Cyanoacetate Ethyl Cyanoacetate Et_Cyanoacetate->Reaction NaOEt Sodium Ethoxide in Ethanol NaOEt->Reaction Reflux Reflux, 2h Reflux->Reaction Product 4,6-Diamino-2- hydroxypyrimidine Reaction->Product

Caption: Synthesis of this compound via Method A.

Method_B cluster_reactants Reactants cluster_reagents Reagents & Conditions Guanidine_Nitrate Guanidine Nitrate Reaction Condensation Guanidine_Nitrate->Reaction Me_Cyanoacetate Methyl Cyanoacetate Me_Cyanoacetate->Reaction NaOMe Sodium Methoxide in Methanol NaOMe->Reaction Reflux_4h Reflux, 4h Reflux_4h->Reaction Product 4,6-Diamino-2- hydroxypyrimidine Reaction->Product

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 4,6-Diamino-2-hydroxypyrimidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Hazard and Safety Overview

This compound, and structurally similar compounds, are classified as hazardous.[1] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) to mitigate risks of skin and eye irritation.[1]

Table 1: Hazard and Personal Protective Equipment Summary

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant[1]Chemically resistant gloves (e.g., nitrile rubber), Lab coat
Serious Eye Irritant[1]Safety glasses or goggles
Potential Respiratory IrritantUse in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Improper disposal, such as pouring chemicals down the drain, is strictly prohibited.[2]

1. Identification and Segregation:

  • Accurately identify the waste as this compound.[3]

  • This compound should be treated as a hazardous chemical waste.[4]

  • Do not mix with other chemical wastes to prevent dangerous reactions.[5] Specifically, avoid mixing with strong oxidizing agents.[1]

2. Waste Container and Labeling:

  • Use a designated, chemically compatible, and leak-proof container for collecting the waste.[5]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[4][6]

3. Collection and Storage:

  • Collect the waste at or near the point of generation, under the control of laboratory personnel.[5]

  • For any spills, sweep up the solid material and place it into the designated waste container.[1] Avoid generating dust.[7]

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.[1][6]

4. Final Disposal:

  • The final disposal of this compound must be handled by a licensed and approved waste disposal company.[1]

  • Provide the waste disposal service with a complete and accurate description of the waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Date container->label_container collect_waste Collect Waste Chemical label_container->collect_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_waste->store_waste disposal_service Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Diamino-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Diamino-2-hydroxypyrimidine was not located. The following guidance is based on the available safety data for the closely related isomer, 2,4-Diamino-6-hydroxypyrimidine (CAS No. 56-06-4). It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with institution-specific safety protocols.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling pyrimidine derivatives. The following table summarizes the recommended PPE based on data for similar compounds.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or gogglesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves and a lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile gloves are a common choice for laboratory settings.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3]

Hazard Identification and First Aid

Based on the data for its isomer, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] If eye irritation persists, get medical advice.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Seek immediate medical attention.[6]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[2][7]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from incompatible materials such as oxidizing agents.[2][6]

Storage:

  • Store in a tightly closed container.[2][7][8]

  • Keep in a cool, dry, and well-ventilated place away from incompatible substances.[2][7][8]

Accidental Release and Disposal Plan

In the event of a spill or for final disposal, the following procedures should be followed.

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[6][8] Avoid generating dust.[2][7]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate personal protective equipment during cleanup.

Disposal:

  • Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[1]

  • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[8]

  • Do not allow the chemical to enter drains or the environment.[8]

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Methods cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。